Triphenyl(methanol-13C)
Description
The exact mass of the compound Triphenyl(methanol-13C) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Triphenyl(methanol-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triphenyl(methanol-13C) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
triphenyl(113C)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H/i19+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTRCELOJRDYMQ-QHPTYGIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13C](C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583630 | |
| Record name | Triphenyl(~13~C)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3881-15-0 | |
| Record name | Triphenyl(~13~C)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3881-15-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Triphenyl(methanol-13C) [CAS 3881-15-0]
[1][2][3][4]
Executive Summary
Triphenyl(methanol-13C) (CAS 3881-15-0) is a stable isotope-labeled isotopologue of triphenylmethanol where the central quaternary carbon is enriched with Carbon-13 (
This guide provides a comprehensive technical analysis of CAS 3881-15-0, detailing its physicochemical properties, Grignard-based synthesis, spectroscopic signature, and validated applications in regulatory drug analysis.
Physicochemical Properties[4][5]
The physical behavior of Triphenyl(methanol-13C) mirrors its unlabeled counterpart, with the exception of mass-dependent properties utilized in spectrometry.
Table 1: Core Technical Specifications
| Property | Value / Description | Note |
| Chemical Name | Triphenyl(methanol- | IUPAC: Triphenyl( |
| CAS Number | 3881-15-0 | Specific to the |
| Molecular Formula | C | |
| Molecular Weight | 261.33 g/mol | +1.003 Da vs. unlabeled (260.33) |
| Appearance | White to off-white crystalline solid | Prism-like crystals from EtOH |
| Melting Point | 162 – 164 °C | Sharp transition indicates high purity |
| Solubility | Soluble: Dichloromethane, Diethyl Ether, EthanolInsoluble: Water | Lipophilic character dominates |
| Isotopic Enrichment | Typically | Critical for NMR signal-to-noise ratio |
| pKa | ~ -6.6 (of conjugate acid Ph | Formation of stable carbocation in acid |
Synthesis & Manufacturing Methodology
Mechanistic Pathway (Grignard Reaction)
The synthesis of Triphenyl(methanol-13C) relies on the nucleophilic addition of phenylmagnesium bromide to a
The Protocol Choice:
We prioritize the Diethyl carbonate-
Validated Synthetic Workflow (Graphviz)
Figure 1: Synthetic pathway via Grignard addition to labeled benzophenone.
Detailed Experimental Protocol
Reagents:
-
Benzophenone-carbonyl-
C (1.0 eq) -
Phenylmagnesium bromide (1.2 eq, 3.0 M in Et
O) -
Solvent: Anhydrous THF or Diethyl Ether[1]
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon. Moisture acts as a "poison," hydrolyzing the Grignard reagent to benzene.
-
Precursor Dissolution: Dissolve Benzophenone-
C in anhydrous THF. Cool to 0°C. -
Addition: Add PhMgBr dropwise over 20 minutes. The exotherm must be controlled to prevent solvent boiling and biphenyl byproduct formation.[2]
-
Reflux: Warm to room temperature and reflux for 2 hours to drive the reaction to completion (steric hindrance of the trityl center requires thermal energy).
-
Quench: Cool to 0°C and slowly add saturated NH
Cl solution. Critical: Avoid strong mineral acids initially to prevent the formation of the trityl cation (red color). -
Isolation: Extract with diethyl ether, wash with brine, dry over MgSO
. -
Purification: Recrystallize from hot Ethanol/Hexane (1:4).
Spectroscopic Characterization
The
Nuclear Magnetic Resonance ( C NMR)
-
Central Carbon (
-C): In unlabeled triphenylmethanol, the quaternary carbon appears at ~82.0 ppm (CDCl ). -
Labeled Effect: In CAS 3881-15-0, this signal is enhanced by a factor of ~100 (depending on enrichment) and may show slight isotope shifts.
-
Coupling: The aromatic ipso-carbons (attached to the central C) will show strong
coupling (typically 50–60 Hz), appearing as doublets flanking the aromatic region.
Mass Spectrometry (MS)
-
M+ Peak: The molecular ion shifts from m/z 260 to 261 .
-
Fragmentation: The dominant fragment is the Trityl Cation (Ph
C ) .-
Unlabeled Fragment: m/z 243
-
Labeled Fragment: m/z 244
-
Note: This specific fragment stability makes it an ideal Quantifier Ion for IDMS.
-
Applications in Research & Drug Development[9]
Impurity Quantification (Sartan Drugs)
Triphenylmethanol is a process-related impurity in the synthesis of tetrazole-containing drugs (e.g., Losartan, Candesartan , Valsartan ) where the trityl group is used to protect the tetrazole moiety.
-
Problem: Regulatory agencies (FDA/EMA) require strict limits on impurities.
-
Solution (IDMS): Add a known amount of Triphenyl(methanol-13C) to the drug sample.
-
Method: LC-MS/MS.
-
Mechanism: The labeled standard co-elutes with the impurity but is mass-resolved. The ratio of m/z 243 (impurity) to m/z 244 (standard) provides an absolute quantification that is independent of matrix effects or ionization suppression.
Mechanistic Probe: Carbocation Stability
The
-
Experiment: Dissolve Triphenyl(methanol-13C) in concentrated H
SO or TFA. -
Observation: The solution turns deep red/yellow.
-
NMR Shift: The central carbon signal shifts downfield from 82 ppm (alcohol) to ~212 ppm (cation) . This massive shift (
ppm) is diagnostic of hybridization and positive charge localization.
Workflow: Impurity Analysis via IDMS (Graphviz)
Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow for impurity quantification.
Safety & Handling
While non-volatile, Triphenylmethanol derivatives are irritants.
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319).
-
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.[4][5][6]
-
Storage: Store at room temperature (15-25°C) in a tightly sealed container. The
C label is stable indefinitely and does not undergo radioactive decay. -
Stability: Stable to air and moisture. Incompatible with strong oxidizing agents and strong acids (forms carbocations).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16212419, Triphenyl(13C)methanol. Retrieved from [Link]
- Olah, G. A., et al. (1964).Stable Carbocations. LXVI. Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Carbocations. Journal of the American Chemical Society.
- European Medicines Agency (EMA).ICH Guideline M7 on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Context for impurity tracking in Sartans).
Structure and molecular weight of 13C-labeled triphenylmethanol
Technical Guide: Structure, Synthesis, and Analysis of C-Labeled Triphenylmethanol
Executive Summary
Triphenylmethanol (TPM) is a sterically hindered tertiary alcohol often used as a structural motif in trityl-based protecting groups and drug scaffolds.[1][2] The
Part 1: Structural Characterization & Molecular Weight Analysis[2]
Chemical Structure
The molecule consists of a central tetrahedral carbon atom bonded to three phenyl rings and one hydroxyl group.[3][4] In the
Molecular Weight Calculations
Precise molecular weight determination is essential for high-resolution mass spectrometry (HRMS).[1][2] The table below contrasts the natural abundance isotopologue with the specific
| Property | Natural Triphenylmethanol ( | Difference ( | |
| Formula | C | +1 Neutron | |
| Monoisotopic Mass | 260.1201 Da | 261.1235 Da | +1.0034 Da |
| Average Mol.[1][2] Weight | 260.33 g/mol | 261.32 g/mol | ~1.0 g/mol |
| 13C-NMR Shift ( | ~82.0 ppm (weak) | ~82.0 ppm (enhanced doublet/singlet) | Signal Intensity |
Note on Mass Shift: The mass difference of 1.00335 Da is critical for setting mass spectrometer inclusion windows. In Multiple Reaction Monitoring (MRM), the precursor ion transition will shift from m/z 260
183 (trityl cation) to m/z 261184.
Part 2: Synthesis & Production Workflows
Retrosynthetic Strategy
The most robust route to
-
Reagent A: Phenylmagnesium bromide (PhMgBr) – Nucleophile[1]
-
Reagent B: Diethyl carbonate-
C (or Methyl benzoate-carbonyl- C) – Electrophile[1][2]
Using Diethyl carbonate-
Detailed Experimental Protocol
Safety Precaution: Grignard reagents are moisture-sensitive.[1][2][7] All glassware must be flame-dried or oven-dried (
Step 1: Preparation of Grignard Reagent
-
Charge a 3-neck round-bottom flask with Magnesium turnings (3.5 eq) and a crystal of Iodine.
-
Add anhydrous diethyl ether (Et
O) or THF.[1][2] -
Add Bromobenzene (3.3 eq) dropwise.[1][2] Initiate reflux to form PhMgBr.[1][2][8]
-
Observation: Disappearance of Mg metal and formation of a cloudy/brown solution indicates success.[2]
-
Step 2: Isotope Labeling Reaction
-
Cool the PhMgBr solution to 0°C.
-
Dissolve Diethyl carbonate-
C (1.0 eq) in anhydrous Et O. -
Add the labeled carbonate solution dropwise to the Grignard reagent.[1][2]
-
Allow to warm to room temperature and reflux for 2 hours to drive the reaction to completion (overcoming steric hindrance of the trityl center).
Step 3: Quenching and Isolation
-
Cool mixture to 0°C.
-
Slowly add saturated Ammonium Chloride (NH
Cl) or 1M HCl to hydrolyze the magnesium alkoxide.[1][2] -
Extract organic layer with Et
O. Wash with brine, dry over Na SO . -
Purification: Recrystallize from hot Ethanol or Benzene/Petroleum Ether (1:4) to remove biphenyl byproducts.[1][2]
Synthesis Workflow Diagram
Caption: Figure 1. Grignard synthesis pathway for
Part 3: Analytical Validation (QC)
Trustworthiness in stable isotope labeling requires verifying both chemical purity and isotopic enrichment.[1][2]
Nuclear Magnetic Resonance (NMR)
-
C-NMR (CDCl
, 100 MHz): - H-NMR:
Mass Spectrometry (MS)[1]
Part 4: Applications in Drug Development[13][14]
Bioanalytical Internal Standard (SIL-IS)
In DMPK (Drug Metabolism and Pharmacokinetics) studies,
-
Why
C over Deuterium? Deuterium ( H) on phenyl rings can undergo metabolic exchange (H/D exchange) or exhibit kinetic isotope effects (KIE) that alter retention time.[1][2] The C label at the quaternary center is metabolically stable and co-elutes perfectly with the analyte, ensuring maximum precision in LC-MS/MS.
Metabolic Stability Tracking
Researchers use the label to track the fate of the trityl moiety. If the central carbon bond is cleaved (e.g., oxidative dealkylation), the
References
Sources
- 1. Triphenyl(~13~C)methanol | C19H16O | CID 16212419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 三苯基(甲醇-13C) 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 3. webqc.org [webqc.org]
- 4. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 5. Triphenyl(methanol-13C) | CAS 3881-15-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Page loading... [guidechem.com]
- 7. cerritos.edu [cerritos.edu]
- 8. tsijournals.com [tsijournals.com]
- 9. amherst.edu [amherst.edu]
- 10. One Part of Chemistry: Grignard Synthesis of Triphenylmethanol [1chemistry.blogspot.com]
Triphenyl(methanol-13C) Solubility Dynamics: A Mechanistic Guide to Aqueous and Organic Solvation
Executive Summary
Triphenyl(methanol-13C) is a highly specialized isotopically labeled compound utilized extensively as a mechanistic tracer, a clathrate host, and a protecting group in advanced organic synthesis. Understanding its solubility profile across distinct solvent systems is critical for drug development professionals and synthetic chemists. This whitepaper provides an in-depth analysis of the thermodynamic causality governing its solubility, presents quantitative empirical data, and outlines a self-validating experimental protocol for precise solubility profiling.
Molecular Architecture & The Causality of Solvation
Triphenyl(methanol-13C) (CAS: 3881-15-0) is a tertiary alcohol characterized by a central
The Aqueous Entropic Penalty
In aqueous environments, Triphenyl(methanol-13C) is practically insoluble[3]. The causality lies in thermodynamics: the three nonpolar aromatic rings create a massive hydrophobic surface area that sterically shields the central hydroxyl group, severely limiting its ability to form hydrogen bonds with polar water molecules[3]. To dissolve the compound, water would need to form a highly ordered clathrate-like cage around the hydrophobic bulk. This results in a severe entropic penalty (
Organic Solvation Dynamics
Conversely, the compound exhibits high solubility in organic solvents such as benzene, diethyl ether, and ethanol. In these environments, the enthalpy of mixing (
Solvation pathways and reactivity of Triphenyl(methanol-13C) across different solvent environments.
Quantitative Solubility Profile
The table below summarizes the solubility of triphenylmethanol across various solvent classes at standard ambient temperature (25 °C). The data highlights the preferential affinity for organic environments over aqueous systems.
| Solvent | Classification | Solubility at 25 °C (g/L) | Primary Solvation Mechanism |
| Water | Aqueous / Polar | 1.43 | Hydrophobic exclusion (Practically Insoluble)[5] |
| Ethanol | Organic / Polar Protic | 50.0 | Hydrogen bonding & van der Waals |
| Dioxane | Organic / Polar Aprotic | 100.0 | Dipole-induced dipole interactions |
| Benzene | Organic / Non-polar | 165.0 |
Note: In strongly acidic solutions (e.g., concentrated sulfuric acid), the compound does not merely dissolve; it reacts via dehydration to form a stable, intensely yellow trityl carbocation[6].
Self-Validating Experimental Protocol: Solubility Profiling
When profiling the solubility of isotopically labeled compounds, kinetic trapping and unintended side reactions (such as etherification in alcohols) can skew quantitative data. The following protocol integrates a closed-loop, self-validating
Step-by-Step Methodology
-
Gravimetric Aliquot Preparation: Weigh precisely 100.0 mg of Triphenyl(methanol-13C) using a micro-analytical balance. Ensure the environment is dry to maintain structural integrity[2].
-
Solvent Integration: Transfer the solid to a hermetically sealed vial. Add 2.0 mL of the target solvent (e.g., anhydrous ethanol or HPLC-grade water).
-
Thermal Agitation: Heat the suspension to just below the solvent's boiling point while stirring at 400 RPM. This thermal energy overcomes the activation energy of dissolution, forcing the system into a saturated state[2].
-
Controlled Cooling (Supersaturation): Cool the solution at a strictly controlled rate of 1 °C/min down to 25 °C. Slow, steady cooling prevents kinetic trapping and allows for proper crystal lattice purification and nucleation[2][4].
-
Crystallization & Isolation: Isolate the precipitated crystals via vacuum filtration. The concentration of the remaining supernatant represents the absolute thermodynamic solubility limit at 25 °C.
-
Self-Validation via
-NMR (Critical Step): Causality of Validation: Heating triphenylmethanol in alcohols can inadvertently yield triphenylmethyl alkyl ethers if trace acids are present. By subjecting the recovered precipitate and supernatant to -NMR, the researcher monitors the highly sensitive -labeled carbinol carbon. If the chemical shift remains at ~82 ppm, structural integrity is confirmed. A shift to ~87 ppm indicates etherification, instantly invalidating the solubility data. This ensures the protocol is entirely self-validating.
Step-by-step self-validating experimental workflow for solubility profiling and crystallization.
Applications in Drug Development & Tracer Studies
The distinct solubility profile and isotopic labeling of Triphenyl(methanol-13C) make it an invaluable asset in pharmaceutical research:
-
Clathrate Host Systems: Due to its specific structural conformation, triphenylmethanol acts as a highly specific clathrate host for small molecules, including methanol and dimethyl sulfoxide (DMSO)[7]. This is utilized in advanced drug delivery formulations to stabilize volatile or reactive solvents.
-
Mechanistic Tracing: In peptide synthesis, the trityl group is a common protecting group. The
label allows researchers to use NMR to precisely track the cleavage kinetics of the trityl group in various solvent systems without interference from background carbon signals. -
Carbocation Studies: When dissolved in strongly acidic media, the compound loses water to form the resonance-stabilized trityl cation (
)[6]. The enrichment at the central carbon provides unprecedented NMR sensitivity to study charge distribution and solvent-ion interactions in real-time.
References
-
Triphenylmethanol - Solubility of Things, Solubility of Things. [Link]
-
Triphenylmethanol - Sciencemadness Wiki, Sciencemadness.org. [Link]
-
triphenylmethanol-13C | CAS#:3881-15-0, Chemsrc. [Link]
-
Triphenylmethanol - Wikipedia, Wikipedia.org.[Link]
-
Triphenylmethanol Melting Point: Understanding Its Significance and Properties, Baetro. [Link]
- WO2010002712A2 - Method of crystallization, Google P
Sources
- 1. triphenylmethanol-13C | CAS#:3881-15-0 | Chemsrc [chemsrc.com]
- 2. baetro-machining.com [baetro-machining.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. WO2010002712A2 - Method of crystallization - Google Patents [patents.google.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
Difference between Triphenylmethanol-13C and unlabeled Triphenylmethanol
Executive Summary
Triphenylmethanol (Ph
While physically similar in melting point and solubility, the isotopic substitution introduces distinct physicochemical properties—specifically in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) —that render the labeled compound indispensable for metabolic tracing, quantitative bioanalysis, and reaction mechanism elucidation. This guide details these differences, provides a validated synthesis protocol, and outlines analytical applications.
Physicochemical & Spectral Differences
The core difference lies in the nuclear properties of the central carbon atom. The unlabeled molecule contains Carbon-12 (
Comparative Data Table
| Property | Unlabeled Triphenylmethanol | Triphenylmethanol- |
| CAS Number | 76-84-6 | 3881-15-0 |
| Molecular Formula | C | |
| Molecular Weight | 260.33 g/mol | 261.34 g/mol (+1 Da shift) |
| Melting Point | 162–164 °C | 162–164 °C (Negligible isotope effect) |
| ~82.1 ppm (Weak/Invisible) | ~82.1 ppm (Dominant Singlet) | |
| MS Parent Ion ( | m/z 260 | m/z 261 |
| Key Fragment Ion | Trityl Cation (m/z 243) | Labeled Trityl Cation (m/z 244 ) |
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR)
-
Unlabeled: The central carbon signal at 82.1 ppm (in CDCl
) is often difficult to detect in standard C scans due to the low natural abundance (1.1%) and long relaxation times of quaternary carbons. -
Labeled (
C): The central carbon appears as a massive, sharp singlet (in proton-decoupled modes) at 82.1 ppm. In coupled spectra, it may show C- H coupling to the aromatic protons ( and ), which is absent in the unlabeled form.
Mass Spectrometry (MS)
-
Unlabeled: The molecular ion is m/z 260.[1] The base peak is typically the stable trityl cation (Ph
C ) at m/z 243, formed by the loss of the hydroxyl radical. -
Labeled: The molecular ion shifts to m/z 261. Crucially, the trityl cation fragment retains the central carbon, shifting the base peak to m/z 244 . This specific mass shift allows for precise differentiation in complex biological matrices.
Synthesis Protocol: Grignard Route
Objective: Synthesis of Triphenylmethanol-
Mechanism: Nucleophilic addition of the Grignard reagent to the labeled carbonyl carbon, followed by acidic workup.
Workflow Diagram
Figure 1: Synthetic pathway for Triphenylmethanol-
Step-by-Step Protocol
Reagents:
-
Benzophenone-carbonyl-
C (1.0 eq, typically 500 mg for microscale). -
Phenylmagnesium bromide (PhMgBr) (1.2 eq, 3.0 M in diethyl ether).
-
Anhydrous Diethyl Ether (Solvent).
-
Dilute Sulfuric Acid (10% H
SO ).
Procedure:
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a Claisen adapter under an inert atmosphere (N
or Ar). -
Dissolution: Dissolve Benzophenone-
C (500 mg, 2.7 mmol) in 5 mL of anhydrous diethyl ether. -
Addition: Cool the solution to 0 °C in an ice bath. Add PhMgBr (1.1 mL, 3.3 mmol) dropwise via syringe over 5 minutes. The solution will turn a cloudy brown/pink.
-
Reflux: Remove the ice bath and allow the reaction to warm to room temperature. Reflux gently for 30 minutes to ensure completion.
-
Quench: Cool the flask back to 0 °C. Slowly add 5 mL of 10% H
SO to hydrolyze the magnesium alkoxide. Caution: Exothermic. -
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 10 mL). Combine organic layers.
-
Purification: Wash the combined organics with saturated NaHCO
and Brine. Dry over anhydrous MgSO , filter, and concentrate in vacuo. -
Crystallization: Recrystallize the crude solid from hot ethanol/water (4:1) to yield pure white crystals.
Validation:
-
Check MP (162–164 °C).
-
Confirm
C enrichment via MS (M+ peak analysis).
Analytical Applications
Mass Spectrometry Logic & Fragmentation
In Drug Metabolism and Pharmacokinetics (DMPK), the labeled compound serves as an ideal Internal Standard (IS). Unlike deuterated standards, which can suffer from deuterium exchange (loss of label) in protic solvents, the
Figure 2: MS Fragmentation logic showing the retention of the
Mechanistic Tracing
Researchers use Triphenylmethanol-
-
Experiment: Generate the trityl cation in superacid media (e.g., FSO
H/SbF ). -
Observation: The
C NMR signal shifts dramatically downfield (to >200 ppm) upon cation formation, providing direct spectroscopic evidence of positive charge localization on the central carbon.
References
-
Sigma-Aldrich. Triphenyl(methanol-13C) Product Specification & Spectral Data. Merck KGaA.
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Triphenylmethanol (Unlabeled). NIST Chemistry WebBook, SRD 69.
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515.
-
PubChem. Triphenylmethanol-13C Compound Summary. National Library of Medicine.
Sources
13C-labeled trityl alcohol chemical data and safety sheet
Executive Summary
Triphenylmethanol-
This guide details the physicochemical properties, synthesis, and applications of
Chemical Identity & Physical Properties
The central carbon label is the industry standard for mechanistic probing because it is a quaternary center, devoid of direct proton attachment, which simplifies NMR interpretation by eliminating direct
| Property | Data | Notes |
| Chemical Name | Triphenylmethanol- | Also: Trityl alcohol- |
| CAS Number | 3881-15-0 | Specific to |
| Molecular Formula | ||
| Molecular Weight | 261.32 g/mol | vs. 260.33 g/mol for unlabeled |
| Melting Point | 160–163 °C | Sharp transition indicates high purity |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble: EtOH, Et | Insoluble in H |
| NMR Shift ( | 82.0 ppm (CDCl | Central quaternary carbon |
Synthesis Protocol: Grignard Route
The most robust synthesis for introducing the
Critical Reagents & Setup
-
Precursor: Diethyl carbonate-
C (99 atom % C). -
Reagent: Phenylmagnesium bromide (PhMgBr), 3.0 M in Et
O (excess). -
Solvent: Anhydrous Diethyl Ether (Et
O) or THF. -
Glassware: Flame-dried, Ar/N
purged. Crucial: Any moisture will quench the Grignard to benzene, lowering yield and complicating purification.
Step-by-Step Methodology
-
Activation: In a flame-dried 3-neck flask, generate PhMgBr from Mg turnings and bromobenzene (or use commercial stock). If making fresh, initiate with a crystal of iodine.
-
Expert Insight: Use a 3.1 molar equivalent of PhMgBr relative to the carbonate. The third equivalent is necessary to drive the reaction from the intermediate ketone (benzophenone) to the alcohol.
-
-
Addition: Cool the PhMgBr solution to 0°C. Add
C-diethyl carbonate dropwise. -
Reflux: Warm to room temperature and reflux for 2 hours to ensure complete conversion of the sterically hindered intermediate.
-
Hydrolysis (Quench): Pour the reaction mixture into ice-cold 10% H
SO or saturated NH Cl.-
Why Acidic? This protonates the magnesium alkoxide intermediate (
) to yield the free alcohol ( ).
-
-
Purification: Extract with ether, wash with brine, dry over Na
SO . Recrystallize from hot ethanol or benzene/petroleum ether (1:4).
Synthesis Workflow Diagram
Caption: Figure 1. Grignard synthesis workflow for converting 13C-diethyl carbonate to 13C-trityl alcohol.
Analytical Characterization & Mechanistic Applications
The
Comparative NMR Data
| Species | Solvent/Medium | Hybridization | |
| Trityl Alcohol- | CDCl | 82.0 ppm | |
| Trityl Cation- | H | 212.7 ppm |
Expert Insight: The downfield shift of >130 ppm is diagnostic of the empty
Mechanistic Pathway Diagram
Caption: Figure 2. S_N1 Ionization pathway of trityl alcohol to trityl cation, showing hybridization change.
Applications in Drug Development & DNP
Dynamic Nuclear Polarization (DNP)
C-Trityl alcohol is the direct synthetic precursor to stable trityl radicals (e.g., Finland trityl, OX063), which are the most efficient polarizing agents for dissolution DNP.-
Protocol: The alcohol is converted to the radical via lithiation followed by reaction with a specific electrophile or direct reduction.
-
Role of Label: The
C label allows researchers to study the electron-nuclear polarization transfer mechanisms directly, optimizing the hyperpolarization of metabolic tracers like [1- C]pyruvate.
Metabolic Tracing & Protecting Groups
In medicinal chemistry, the trityl group is a bulky protecting group for amines and alcohols.
-
Tracer: Using a
C-labeled protecting group allows for rapid identification of protected intermediates in crude reaction mixtures using C NMR, without purification. -
Metabolism: While the trityl group is generally stable, its metabolic cleavage can be tracked in ADME studies using the specific isotopic signature.
Safety & Handling (SDS Summary)
While the
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Avoid dust formation. Process in a fume hood.
-
Storage: Store at room temperature in a dry place. The compound is stable but should be kept away from strong oxidizing agents and strong acids (unless intended for cation generation).
References
-
National Institutes of Health (NIH). (2006). Synthesis of carbon-13-labeled type A trichothecene mycotoxins.[5] (Demonstrates general 13C labeling workflows). Retrieved from [Link]
Sources
- 1. amherst.edu [amherst.edu]
- 2. One Part of Chemistry: Grignard Synthesis of Triphenylmethanol [1chemistry.blogspot.com]
- 3. ars.usda.gov [ars.usda.gov]
- 4. sjpas.com [sjpas.com]
- 5. Synthesis of four carbon-13-labeled type a trichothecene mycotoxins and their application as internal standards in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Triphenyl(methanol-13C): A Strategic Probe for Carbocation Mechanics and NMR Calibration
Executive Summary
Triphenyl(methanol-13C) (CAS: 3881-15-0) is a specialized isotopic isotopologue of triphenylmethanol, distinguished by a carbon-13 label at the central quaternary position.[1][2] In organic chemistry and drug development, this compound serves as a high-fidelity mechanistic probe. Its primary utility lies in the direct observation of the triphenylmethyl (trityl) cation , a fundamental intermediate in SN1 reactions, hydride abstraction cycles, and protective group chemistry.
Unlike proton NMR, which cannot directly probe the quaternary center, 13C NMR spectroscopy utilizing this labeled compound provides a massive diagnostic window—shifting approximately 130 ppm upon ionization. This guide details the synthesis, characterization, and application of Triphenyl(methanol-13C) as a "molecular voltmeter" for electrophilicity and reaction kinetics.
Technical Specifications & Chemical Profile
| Parameter | Specification |
| Compound Name | Triphenyl(methanol-13C) |
| CAS Number | 3881-15-0 |
| Formula | (C6H5)313C OH |
| Molecular Weight | 261.33 g/mol (labeled) |
| Isotopic Enrichment | ≥ 99 atom % 13C |
| Appearance | White crystalline solid |
| Melting Point | 163–165 °C |
| Solubility | Soluble in Ethanol, Diethyl Ether, CDCl3; Insoluble in water |
| Key NMR Feature | Enhanced singlet at ~82.0 ppm (Alcohol) vs ~211.0 ppm (Cation) |
Synthesis Protocol: Grignard Addition with Isotopic Conservation
The most cost-effective and reliable synthesis utilizes Benzophenone-carbonyl-13C as the labeled precursor. This route minimizes the loss of the expensive isotope compared to starting from carbonate esters.
Reagents & Materials
-
Precursor: Benzophenone-carbonyl-13C (1.0 eq)
-
Reagent: Phenylmagnesium bromide (PhMgBr), 3.0 M in diethyl ether (1.2 eq)
-
Solvent: Anhydrous Diethyl Ether or THF
-
Quench: 10% H2SO4 or Saturated NH4Cl
Step-by-Step Methodology
-
Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Maintain a nitrogen atmosphere.
-
Precursor Dissolution: Dissolve Benzophenone-carbonyl-13C (e.g., 500 mg) in anhydrous diethyl ether (10 mL). Cool to 0 °C in an ice bath.
-
Grignard Addition: Transfer PhMgBr (1.2 equivalents) to the addition funnel. Add dropwise to the benzophenone solution over 15 minutes.
-
Observation: The solution may turn a muddy/brown color, indicating the formation of the alkoxide magnesium salt.
-
-
Reflux: Once addition is complete, remove the ice bath and heat to varying reflux for 2 hours to ensure complete consumption of the labeled ketone.
-
Hydrolysis (Critical): Cool the mixture to 0 °C. Slowly add 10% H2SO4 (5 mL) to quench the alkoxide.
-
Isolation: Separate the organic ether layer.[4] Extract the aqueous layer twice with ether.[5] Combine organic phases, dry over anhydrous MgSO4, and evaporate the solvent.
-
Purification: Recrystallize the crude solid from hot ethanol or a hexanes/ethanol mixture (4:1) to yield pure Triphenyl(methanol-13C) crystals.
Visual Workflow: Synthesis Pathway
Figure 1: Grignard synthesis route ensuring high isotopic incorporation at the quaternary center.
The Mechanistic Engine: The Trityl Cation (Ph3C+)[9]
The core value of this compound is its ability to generate the stable Triphenylmethyl (Trityl) Cation .[6] In strong acids (e.g., TFA, H2SO4) or superacids, the hydroxyl group is protonated and lost as water, leaving behind a resonance-stabilized carbocation.
NMR Diagnostic Power
Using 13C NMR, this transformation is unmistakable. The hybridization change from sp3 (tetrahedral) to sp2 (trigonal planar) causes a massive deshielding effect.
| Species | Hybridization | Geometry | 13C Chemical Shift (δ) |
| Triphenyl(methanol-13C) | sp3 | Tetrahedral | 82.0 ppm (CDCl3) |
| Trityl Cation (Ph313C+) | sp2 | Trigonal Planar | 211.8 ppm (Superacid) |
| Shift Difference (Δδ) | - | - | ~130 ppm |
Note: The ~211 ppm signal is characteristic of the central carbon bearing the positive charge, delocalized into the three phenyl rings.
Visual Pathway: Ionization Equilibrium
Figure 2: Acid-catalyzed ionization pathway showing the dramatic chemical shift change upon cation formation.
Applications in Research & Drug Discovery[10]
A. Probing SN1 Reaction Mechanisms
Researchers use Triphenyl(methanol-13C) to measure the rate of ionization in various solvents. By tracking the disappearance of the peak at 82 ppm and the appearance of the cation (or trapped intermediates), one can quantify:
-
Solvent Ionizing Power: Correlating reaction rates with solvent polarity (Y-values).
-
Lewis Acid Catalysis: Observing the coordination of Lewis acids (e.g., BF3, AlCl3) to the oxygen, which shifts the 13C signal prior to ionization.
B. Hydride Abstraction Studies
The trityl cation is a potent hydride abstractor. In organometallic catalysis, the labeled cation (generated in situ) is used to abstract a hydride (H-) from a substrate, converting the cation back to Triphenylmethane-alpha-13C .
-
Reaction: Ph313C+ + Substrate-H → Ph313C-H + Substrate+
-
Detection: The signal shifts from 211 ppm (Cation) to ~56 ppm (Triphenylmethane methine carbon), providing a real-time kinetic readout of the redox event.
C. Supramolecular Confinement
Recent studies (see Ref 3) utilize trityl cations trapped inside zeolites or resorcinarene capsules . The 13C label allows scientists to prove the cation exists as a free species within the cavity rather than a covalently bound ester, distinguishing between encapsulation and reaction.
References
-
Sigma-Aldrich. Triphenyl(methanol-13C) Product Specification & CAS 3881-15-0.[2] Link
-
Gomberg, M. The Discovery of the Trityl Radical and Cation Basics. Journal of the American Chemical Society.[7] (Foundational context for Trityl chemistry).
-
Cano, M. L., et al. 13C NMR Observation of the Triphenylmethyl Cation Imprisoned inside the Zeolite HY Supercage. Journal of the American Chemical Society.[7] Link
-
Olah, G. A., et al. Stable Carbocations. CXVIII. Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Phenylcarbenium Ions. Journal of the American Chemical Society.[7] (Source of 211.8 ppm shift data).
-
Royal Society of Chemistry. Carbocation catalysis in confined space: activation of trityl chloride inside the hexameric resorcinarene capsule. Link
Sources
Methodological & Application
Triphenyl(methanol-13C) chemical shift reference values for 13C NMR
Application Note: Triphenyl(methanol-13C) as a Secondary Chemical Shift Reference in
Executive Summary
Triphenyl(methanol-13C) (CAS: 3881-15-0) serves as a high-sensitivity secondary reference standard for both solid-state (SSNMR) and solution-state
-
Chemical Shift Isolation: The labeled carbinol carbon resonates in a spectral window (~82 ppm) typically free from interference by aliphatic (~0–50 ppm) or aromatic (~110–160 ppm) signals.
-
Sensitivity: The 99%
C enrichment at the quaternary center allows for rapid probe setup, pulse calibration, and Hartmann-Hahn matching without long accumulation times. -
Crystallographic Insight: In solid-state, TPM forms hydrogen-bonded tetramers, making its line shape sensitive to crystalline order and dynamics.
This guide provides authoritative chemical shift values, experimental protocols for calibration, and mechanistic insights into the shift behavior of this isotopologue.
Chemical Shift Reference Values
The following values are calibrated relative to Tetramethylsilane (TMS,
Table 1: Consensus C Chemical Shift Values (ppm)
| Carbon Environment | Label Position | Solution State (CDCl | Solid State (CP-MAS) | Assignment Notes |
| Carbinol C-OH | Enriched ( | 82.0 ± 0.1 | 82.4 ± 0.3 | Quaternary; sensitive to H-bonding |
| Aromatic C-1 (Ipso) | Natural Abundance | 146.8 | 146.8 | Broad in solids due to ring flips |
| Aromatic C-2,6 (Ortho) | Natural Abundance | 127.8 | ~128 (overlap) | |
| Aromatic C-3,5 (Meta) | Natural Abundance | 127.2 | ~128 (overlap) | |
| Aromatic C-4 (Para) | Natural Abundance | 127.2 | ~127 |
Critical Note on Solid-State Shifts: Unlike Adamantane, which has a cubic lattice and sharp lines, Triphenylmethanol crystallizes in a structure where molecules form tetramers. This can lead to slight variations in the carbinol peak position (81.8 – 82.5 ppm) depending on the specific polymorph and temperature. Always cross-reference with Adamantane for absolute accuracy.
Mechanistic Insight: The Shift Origins
The chemical shift of the labeled carbinol carbon is heavily influenced by two factors: hybridization and hydrogen bonding .
-
Deshielding Effect: The central carbon is
hybridized but attached to an electronegative oxygen and three phenyl rings. The phenyl rings exert a ring-current effect, while the oxygen withdraws electron density, deshielding the nucleus and pushing the shift downfield to ~82 ppm. -
Solid-State Dynamics: In the solid state, the phenyl rings undergo
-flips (180° jumps). At room temperature, these motions average the chemical shift anisotropy (CSA) tensors of the aromatic carbons, but the central quaternary carbon remains relatively static, providing a sharp, reliable singlet in CP-MAS experiments.
Experimental Protocols
Protocol A: Solid-State Reference Calibration (CP-MAS)
Objective: Use Triphenyl(methanol-13C) to calibrate the
Prerequisites:
-
Sample: ~10 mg Triphenyl(methanol-13C) packed in a 4mm or 3.2mm ZrO
rotor. -
Spin Rate: 8–12 kHz (to remove spinning sidebands from the ~82 ppm region).
Workflow:
-
Magic Angle Adjustment: Optimize the magic angle (
) using KBr (looking for maximal rotational echoes) if not already set. -
Pulse Setup:
-
Pulse Sequence: Cross-Polarization (CP) with TPPM decoupling.
-
Contact Time: 2.0 ms (optimal for quaternary carbons with no direct protons).
-
Recycle Delay: 5 s (TPM relaxes slower than Adamantane).
-
-
Acquisition:
-
Scans: 4–16 scans are usually sufficient due to enrichment.
-
Spectral Width: 300 ppm.
-
-
Referencing:
-
Process the spectrum (FT, Phase).
-
Set the dominant singlet (Carbinol C) to 82.4 ppm .
-
Verification: If possible, swap rotor with Adamantane. The high-frequency methylene peak should appear at 38.48 ppm.
-
Protocol B: Solution State Standardization
Objective: Use as an internal standard for quantitative
-
Preparation: Dissolve 5 mg of Triphenyl(methanol-13C) in 0.6 mL CDCl
. -
Acquisition: Run a standard zgpg30 (power-gated decoupling) sequence.
-
Calibration:
-
Reference the CDCl
triplet to 77.16 ppm. -
Verify the TPM labeled peak appears at 82.0 ppm .
-
Note: If using TPM as a quantitation standard, ensure the relaxation delay (
) is (approx 10-20s for the quaternary carbon) to avoid saturation.
-
Visualization of Experimental Logic
The following diagram illustrates the decision matrix for selecting Triphenyl(methanol-13C) over other standards.
Figure 1: Decision workflow for selecting Triphenyl(methanol-13C) as a reference standard based on experimental state and sensitivity requirements.
References
-
IUPAC Recommendations (Solid State): Harris, R. K., et al. "Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008)." Pure and Applied Chemistry, vol. 80, no. 1, 2008, pp. 59-84. Link
-
Solution State Shifts: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176–2179. Link
-
Solid State Dynamics: Aliev, A. E., et al. "Solid triphenylmethanol: A molecular material that undergoes multiple internal reorientational processes on different timescales." Solid State Nuclear Magnetic Resonance, vol. 30, no. 3-4, 2006. Link
-
CP-MAS Methodology: Morcombe, C. R., & Zilm, K. W. "Chemical Shift Referencing in MAS Solid State NMR." Journal of Magnetic Resonance, 2003. Link
Disclaimer: While Triphenyl(methanol-13C) is a robust secondary standard, exact chemical shift values in the solid state can be influenced by sample preparation (crystallinity) and temperature. For regulatory or GMP-compliant analyses, always verify against a primary NIST-traceable standard (e.g., Adamantane or Glycine).
Application Note: High-Precision Quantification of Triphenylmethanol using Triphenyl(methanol-13C) via Isotope Dilution Mass Spectrometry (IDMS)
Abstract
Triphenylmethanol (TPM) is a critical process impurity often found in active pharmaceutical ingredients (APIs) synthesized using trityl protection groups.[1] Due to its structural stability and potential genotoxicity, regulatory bodies require rigorous monitoring at trace levels (ppm to ppb).[1] This application note details a robust Isotope Dilution Mass Spectrometry (IDMS) protocol using Triphenyl(methanol-13C) as the Internal Standard (IS).
Critical Technical Note: The use of a singly labeled
Introduction & Scientific Rationale
The Role of IDMS in Impurity Analysis
In complex matrices (plasma, API drug substance, environmental extracts), signal suppression or enhancement (matrix effects) can compromise the accuracy of LC-MS/MS analysis. IDMS compensates for these effects by introducing a stable isotope-labeled analog that co-elutes with the analyte, experiencing the exact same ionization environment.
The Reagent: Triphenyl(methanol-13C)
-
Chemical Formula:
-
Label Position: Central Methanol Carbon[1]
-
Mass Shift: +1.003 Da relative to native TPM.[1]
-
Mechanistic Insight: Under Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Triphenylmethanol readily undergoes in-source fragmentation to form the stable Trityl Cation (
).[1]-
Native Precursor:
260.3 243.1 ( ) -
Labeled Precursor:
261.3 244.1 ( )
-
Because the label is located at the central carbon, it is retained in the stable cation, making this reagent suitable for monitoring the trityl moiety.
Experimental Protocol
Materials & Reagents[1]
-
Internal Standard (IS): Triphenyl(methanol-13C), 99 atom %
C (Sigma/Santa Cruz).[1] -
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
Stock Solution Preparation
Causality: Accurate weighing and solvation are critical.[1] Triphenylmethanol is hydrophobic; ensure complete dissolution in organic solvent before adding aqueous buffers.[1]
-
Native Stock (1 mg/mL): Dissolve 10 mg Native TPM in 10 mL MeOH.
-
IS Stock (1 mg/mL): Dissolve 10 mg Triphenyl(methanol-13C) in 10 mL MeOH.
-
IS Spiking Solution (1 µg/mL): Dilute IS Stock 1:1000 in 50:50 MeOH:Water.
Sample Preparation (Spiking & Equilibration)
Trustworthiness: The equilibration step allows the IS to integrate into the sample matrix, mimicking the analyte's binding state.
-
Weigh Sample: Transfer 50 mg of API/Sample into a centrifuge tube.
-
Spike IS: Add 50 µL of IS Spiking Solution directly to the solid/oil before extraction solvent is added.[1]
-
Equilibrate: Let stand for 10 minutes.
-
Extraction: Add 5.0 mL of Extraction Solvent (e.g., ACN:Water 80:20 + 0.1% FA).[1]
-
Agitation: Vortex for 2 mins, Sonication for 10 mins.
-
Clarification: Centrifuge at 10,000 x g for 5 mins. Filter supernatant (0.22 µm PTFE) into LC vial.
Instrumental Analysis (LC-MS/MS)[1][4][5]
Mass Spectrometry Parameters
Due to the stability of the trityl cation, Source-Induced Dissociation (SID) is often more sensitive than standard collision-induced dissociation (CID) in the collision cell. We monitor the formation of the cation.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive / APCI Positive | TPM ionizes via loss of OH to form |
| Source Temp | 350°C | High heat promotes desolvation and cation formation.[1] |
| Cone Voltage | 30-50 V | Optimized to promote in-source formation of |
| Native Transition | 243.1 | Trityl cation |
| IS Transition | 244.1 | Retains |
| Dwell Time | 50 ms | Sufficient points across peak.[1] |
LC Gradient Conditions
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient: 50% B (0-1 min)
95% B (1-6 min) Hold (6-8 min).
The "M+1" Challenge: Mathematical Correction
Expertise & Experience: Because Triphenyl(methanol-13C) is only +1 Da heavier than the native, the Natural Isotope Effect is a critical interference.
-
Native TPM (
) has 19 carbons.[1] -
Probability of naturally occurring
C .[1] -
Result: The Native analyte will produce a signal at
244 (the IS channel) that is ~21% as intense as its main peak. This "crosstalk" causes the calibration curve to bend non-linearly.[1]
Correction Workflow
You must calculate the Contribution Ratio (CR) and subtract it.
-
Determine CR: Inject a high concentration of Native Standard only (no IS).
-
Measure: Area of Peak at 244.1 (
) and Area of Peak at 243.1 ( ). -
Calculate:
(Expect ~0.21).[1] -
Correct Sample Data:
Visualization of the Interference
The following diagram illustrates the ionization pathway and the isotopic overlap that necessitates correction.
Caption: Figure 1: Ionization pathway showing the formation of the Trityl Cation and the critical isotopic interference (Yellow) from the native analyte into the Internal Standard channel.
Validation Criteria (Self-Validating System)
To ensure the system is working correctly, perform these checks:
| Validation Step | Acceptance Criteria | Troubleshooting |
| Linearity (Corrected) | If curve bends down at high conc, Isotope Correction is insufficient. Re-calculate CR. | |
| IS Response Stability | CV < 5% across run | High variation implies matrix suppression. Dilute sample or improve extraction. |
| Retention Time Match | Native and IS must co-elute perfectly for IDMS to work. | |
| Blank Analysis | No peak at 243 or 244 | Contamination check. Trityl compounds stick to glass; use silanized vials.[1] |
References
-
European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities."[1] EMA Safety Guidelines, 2006.[1] [Link]
-
Fenn, J. B., et al. "Electrospray Ionization for Mass Spectrometry of Large Biomolecules."[1] Science, vol. 246, no.[1] 4926, 1989, pp. 64-71.[1] [Link]
-
National Institute of Standards and Technology (NIST). "Mass Spectrum of Triphenylmethanol."[1] NIST Chemistry WebBook, SRD 69.[1] [Link]
Sources
Application Note: A Practical Guide to Quantitative 13C NMR Analysis Using Triphenyl(methanol-13C) as an Internal Standard
Introduction: The Power of Quantitative 13C NMR in Modern Analytics
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful primary analytical method for determining the concentration and purity of chemical substances.[1] Its fundamental strength lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei responsible for that resonance. This principle allows for accurate quantification without the need for substance-specific reference standards, a significant advantage over many chromatographic techniques. While 1H qNMR is more common due to its higher sensitivity, 13C qNMR offers distinct advantages, particularly for the analysis of complex molecules or when 1H spectra suffer from extensive signal overlap.[2] The much wider chemical shift range of 13C NMR (typically 0-220 ppm) provides superior signal resolution, enabling the precise quantification of individual components in intricate mixtures.[3]
This application note provides a comprehensive, field-proven protocol for conducting high-precision quantitative analysis using 13C NMR spectroscopy with Triphenyl(methanol-13C) as an internal standard. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the accuracy and reliability of 13C qNMR for applications ranging from purity assessment of active pharmaceutical ingredients (APIs) to the characterization of complex natural products.
The Rationale for a 13C-Labeled Internal Standard: The Case for Triphenyl(methanol-13C)
The use of a stable and reliable internal standard is paramount for achieving high accuracy and precision in qNMR. An ideal internal standard should be chemically inert, soluble in the same deuterated solvent as the analyte, and possess a simple NMR spectrum with signals that do not overlap with those of the analyte.[4] Triphenyl(methanol-13C) has been selected for this protocol due to a unique combination of properties that make it an exceptional internal standard for 13C qNMR.
Key Advantages of Triphenyl(methanol-13C):
-
Single, Sharp, and Predictable Signal: The 13C-labeling at the methanolic carbon results in a single, sharp singlet in a relatively uncongested region of the 13C NMR spectrum (expected around 82 ppm), minimizing the likelihood of signal overlap with the analyte.[5][6]
-
Chemical Inertness and Stability: Triphenylmethanol is a stable, non-volatile solid, ensuring its concentration remains constant during sample preparation and analysis.[7]
-
High Isotopic and Chemical Purity: Commercially available with high isotopic purity (typically ≥99 atom % 13C), which is crucial for accurate quantification.
-
Broad Solubility: It is soluble in a range of common deuterated organic solvents, offering flexibility for analyzing a wide variety of analytes.[8][9]
-
No Nuclear Overhauser Effect (NOE) Enhancement: The 13C-labeled carbon is a quaternary carbon with no directly attached protons, meaning its signal intensity is not artificially enhanced by the NOE, a common source of inaccuracy in 13C NMR.[10]
Experimental Workflow for Quantitative 13C NMR
The following diagram outlines the key stages of the quantitative 13C NMR workflow using Triphenyl(methanol-13C) as an internal standard.
Caption: A flowchart illustrating the key steps in quantitative 13C NMR analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the quantitative analysis of a solid analyte using Triphenyl(methanol-13C) as an internal standard.
1. Materials and Equipment:
-
Analyte: The compound of interest with known or unknown purity.
-
Internal Standard: Triphenyl(methanol-13C) (≥99 atom % 13C, high chemical purity).
-
Deuterated Solvent: High-purity deuterated solvent (e.g., Chloroform-d, DMSO-d6, Acetone-d6). The choice of solvent will depend on the solubility of both the analyte and the internal standard.
-
Relaxation Agent (optional): Chromium(III) acetylacetonate (Cr(acac)₃).
-
NMR Spectrometer: A high-resolution NMR spectrometer (≥400 MHz) equipped with a probe capable of 13C detection.
-
Analytical Balance: A calibrated balance with a readability of at least 0.01 mg.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Glassware: Clean and dry vials, spatulas, and pipettes.
2. Sample Preparation:
Accurate weighing is the most critical step for precise quantification.[11]
-
Weigh the Analyte: Accurately weigh approximately 10-50 mg of the analyte into a clean, dry vial. Record the exact mass (m_analyte).
-
Weigh the Internal Standard: To the same vial, add an accurately weighed amount of Triphenyl(methanol-13C) (m_std). Aim for a molar ratio between the analyte and the standard that is close to 1:1 to ensure comparable signal intensities.
-
Dissolution: Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.
-
Optional Addition of Relaxation Agent: To shorten the long T1 relaxation times of quaternary carbons and reduce the overall experiment time, a small amount of a relaxation agent like Cr(acac)₃ can be added to the solution (final concentration of ~5-15 mM).[2]
-
Homogenization: Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication. Visually inspect the solution for any undissolved particles.
-
Transfer to NMR Tube: Carefully transfer the homogenous solution to a clean, dry 5 mm NMR tube.
3. NMR Data Acquisition:
To obtain a truly quantitative 13C NMR spectrum, it is essential to suppress the Nuclear Overhauser Effect (NOE) and ensure complete relaxation of all nuclei between scans.[10]
-
Spectrometer Setup:
-
Insert the sample into the spectrometer and allow the temperature to equilibrate (at least 5 minutes).
-
Tune and match the probe for 13C.
-
Shim the magnetic field to obtain optimal resolution and lineshape.
-
-
Acquisition Parameters:
-
Pulse Sequence: Use an inverse-gated decoupling pulse sequence. This sequence ensures that the proton decoupler is only on during the acquisition of the FID, which suppresses 1H-13C coupling while preventing the build-up of the NOE during the relaxation delay.[12]
-
Relaxation Delay (d1): This is a critical parameter. The relaxation delay should be at least 5 times the longest T1 relaxation time of any carbon nucleus of interest in both the analyte and the internal standard. The T1 of the quaternary 13C-labeled carbon in Triphenyl(methanol-13C) can be long. An inversion-recovery experiment can be performed to determine the T1 values. If a relaxation agent is not used, a d1 of 60-300 seconds may be necessary.
-
Pulse Angle: A 90° pulse angle is typically used to maximize the signal in each scan.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for accurate integration).
-
Acquisition Time (at): Typically 1-2 seconds.
-
Spectral Width (sw): Ensure the spectral width encompasses all expected signals (e.g., 0-220 ppm).
-
4. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.
-
Integration: Integrate the signal of the 13C-labeled carbon of Triphenyl(methanol-13C) and a well-resolved, characteristic signal of the analyte. The integration region should be wide enough to encompass the entire signal, including any 13C satellites from adjacent carbons if applicable.
Data Analysis and Calculation of Purity
The purity of the analyte can be calculated using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I_analyte: Integral of the analyte signal
-
N_analyte: Number of carbons giving rise to the integrated analyte signal
-
I_std: Integral of the Triphenyl(methanol-13C) signal
-
N_std: Number of carbons for the internal standard signal (N_std = 1)
-
MW_analyte: Molecular weight of the analyte
-
MW_std: Molecular weight of Triphenyl(methanol-13C) (261.33 g/mol )
-
m_analyte: Mass of the analyte
-
m_std: Mass of the internal standard
-
Purity_std: Purity of the Triphenyl(methanol-13C) standard (as a percentage)
Data Presentation:
| Parameter | Symbol | Description |
| Integral of Analyte | I_analyte | The integrated area of a selected analyte resonance. |
| Number of Analyte Carbons | N_analyte | The number of carbon atoms corresponding to the integrated analyte signal. |
| Integral of Standard | I_std | The integrated area of the 13C-labeled carbon signal of the standard. |
| Number of Standard Carbons | N_std | The number of carbon atoms for the standard's signal (1 for Triphenyl(methanol-13C)). |
| Molecular Weight of Analyte | MW_analyte | The molecular weight of the analyte ( g/mol ). |
| Molecular Weight of Standard | MW_std | The molecular weight of Triphenyl(methanol-13C) (261.33 g/mol ). |
| Mass of Analyte | m_analyte | The accurately weighed mass of the analyte (mg). |
| Mass of Standard | m_std | The accurately weighed mass of the internal standard (mg). |
| Purity of Standard | Purity_std | The certified purity of the Triphenyl(methanol-13C) standard (%). |
Method Validation and Trustworthiness
To ensure the reliability of the qNMR method, a validation process should be undertaken in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[1][13] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and the internal standard.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of samples with varying analyte concentrations.
-
Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a certified reference material or by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Conclusion: A Robust Tool for Quantitative Analysis
Quantitative 13C NMR spectroscopy, when coupled with a well-characterized internal standard like Triphenyl(methanol-13C), provides a highly accurate and reliable method for determining the purity and concentration of a wide range of chemical compounds. The protocol outlined in this application note offers a robust framework for implementing this powerful analytical technique. By carefully controlling experimental parameters, particularly the relaxation delay and by using an inverse-gated decoupling sequence, researchers can overcome the traditional challenges of quantitative 13C NMR and generate high-quality, defensible data. The principles and methodologies described herein are intended to empower scientists in research, development, and quality control to confidently apply 13C qNMR in their analytical workflows.
References
-
ICH. (2022). Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]
- Claridge, T. D. W. (n.d.). Quantitative NMR Spectroscopy. University of Oxford.
-
Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Chegg. (2021, March 13). 13C-NMR spectrum of triphenylmethanol below,chemical shift 147.8 ppm. Chegg. [Link]
-
Yuan, T., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1199. [Link]
-
Li, W., et al. (2026). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis, 16(1), 101346. [Link]
-
Chegg. (n.d.). What will triphenylmethanol H and C NMR look like?. Chegg. [Link]
-
Giraudeau, P., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1654-1657. [Link]
-
Wikipedia. (n.d.). Triphenylmethanol. Wikipedia. [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]
-
Vaia. (n.d.). 77P Triphenylmethanol is insoluble i.... Vaia. [Link]
Sources
- 1. Triphenylmethanol(76-84-6) 13C NMR spectrum [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. chegg.com [chegg.com]
- 6. triphenylcarbinol [chemister.ru]
- 7. Triphenylmethanol CAS#: 76-84-6 [m.chemicalbook.com]
- 8. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 9. vaia.com [vaia.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using Markdown | Data Visualization [datavizm20.classes.andrewheiss.com]
Application Note: Triphenyl(methanol-13C) Tracer for Carbocation Stability Studies
Abstract
This application note details the protocol for using Triphenyl(methanol-13C) (Trityl alcohol-13C) as a high-sensitivity NMR tracer for characterizing carbocation stability.[1] While standard proton NMR (
Introduction & Theoretical Background
The Role of Carbocations in Drug Development
Carbocations are transient intermediates in many enzymatic reactions, metabolic pathways, and synthetic steps (e.g., glycosylation, Friedel-Crafts alkylations). Understanding their stability is crucial for:
-
Process Safety: Predicting the lifetime of reactive intermediates in large-scale synthesis.
-
Metabolic Profiling: Understanding mechanisms of P450-mediated oxidations that proceed via radical or cationic intermediates.[1]
-
Protecting Group Chemistry: The trityl group is a standard protecting group; its removal (deprotection) is governed by the stability of the resulting carbocation.
Why C-Labeling?
The central carbon of the trityl moiety is quaternary, meaning it has no attached protons. In natural abundance
-
Massive Signal Enhancement: Reduces acquisition time from hours to seconds.[1]
-
Direct Hybridization Probe: The chemical shift (
) is extremely sensitive to electron density.[1]
Mechanistic Pathway
The ionization of triphenylmethanol in acidic media follows the
Figure 1: Ionization equilibrium of Triphenylmethanol-13C.[1] The diagnostic shift is the deshielding of the central carbon.
Materials & Equipment
Reagents
-
Tracer: Triphenyl(methanol-
C), 99 atom % C.[1] -
Solvents:
-
Standards: Tetramethylsilane (TMS) or DSS (for aqueous systems).[1]
Instrumentation
-
NMR Spectrometer: 300 MHz or higher (75 MHz for
C). -
Probe: Broadband observe (BBO) or Dual C/H probe.
-
Tubes: High-quality 5mm NMR tubes (Wilmad 507-PP or equivalent). Coaxial insert recommended for external
lock if using non-deuterated acids.[1]
Experimental Protocols
Protocol A: Qualitative Observation of Carbocation Formation
Objective: To confirm the generation of the trityl cation via chemical shift analysis.
-
Preparation of Neutral Reference:
-
Generation of Cation:
-
Safety Warning: Work in a fume hood. Sulfuric acid is corrosive.[1][3]
-
Place 10 mg of tracer in a clean, dry NMR tube.[1]
-
Slowly add 0.6 mL of concentrated
(98%). The solution will immediately turn deep yellow/orange (visual confirmation of the trityl cation). -
Note: If a lock solvent is required and you lack a coaxial insert, use
or add a sealed capillary of inside the tube.
-
-
Acquisition:
Protocol B: Quantitative Determination of (Titration)
Objective: To determine the thermodynamic stability constant using the
Note: The trityl cation is too stable to be titrated by pH in dilute water.[1] It requires the
Workflow Diagram:
Figure 2: Workflow for NMR-based pKr+ determination.
Step-by-Step:
-
Prepare Acid Series:
-
Prepare 10 mL solutions of
in water ranging from 40% to 60% (w/w) in 2% increments. -
Reference: Use literature values to correlate %
to values [1].
-
-
Sample Preparation:
-
Dissolve 5 mg of Triphenyl(methanol-
C) in 0.5 mL of each acid solution. -
Allow to equilibrate for 10 minutes at 25°C.
-
-
Measurement:
-
Record the chemical shift (
) of the enriched carbon. -
The system is in fast exchange on the NMR timescale.[1] The observed shift is the weighted average of the alcohol and the cation.
-
-
Calculation:
Data Interpretation & Troubleshooting
Chemical Shift Table[1][5]
| Species | Hybridization | Chemical Shift ( | Visual Color |
| Triphenylmethanol (Neutral) | 82.0 ppm | Colorless | |
| Trityl Cation (Ionized) | 211.8 ppm | Deep Yellow |
Common Issues
-
Broad Lines: If the peak is broad, the exchange rate between the alcohol and cation might be intermediate on the NMR timescale. Solution: Run the experiment at a slightly higher temperature (e.g., 40°C) to push into the fast-exchange limit.
-
No Signal at 210 ppm: Ensure the acid strength is sufficient. In <40%
, the equilibrium heavily favors the neutral alcohol. -
Sample Heating: Mixing sulfuric acid and water is exothermic.[1] Allow samples to cool to room temperature before adding the tracer to prevent decomposition.[1]
References
-
Deno, N. C., Jaruzelski, J. J., & Schriesheim, A. (1955).[1] Carbonium Ions.[1][4] I. An Acidity Function (C0) Derived from Arylcarbonium Ion Equilibria.[1] Journal of the American Chemical Society, 77(11), 3044–3051. Link[1]
-
Olah, G. A., et al. (1964).[1] Stable Carbonium Ions.[1] Journal of the American Chemical Society, 86(7), 1360–1373. Link[1]
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] Link[1]
-
Sigma-Aldrich. (n.d.).[1] Triphenylmethanol Safety Data Sheet. Link[1]
-
Reich, H. J. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
Sources
Preparation of 13C-labeled trityl cation from Triphenyl(methanol-13C)
Application Note: High-Yield Preparation of C-Labeled Trityl Tetrafluoroborate
Executive Summary
This application note details the synthesis of
This protocol utilizes the Dauben-Honnen-Harmon method , optimized for expensive labeled starting materials. By using propionic anhydride as a chemical dehydrating solvent, we drive the equilibrium toward the cation, ensuring near-quantitative conversion and minimizing loss of the isotopically labeled precursor.
Scientific Foundation & Mechanism
The Chemical Challenge
The formation of the trityl cation from triphenylmethanol is a reversible dehydration reaction.
In standard organic solvents, the presence of water (even atmospheric moisture) shifts the equilibrium back to the alcohol. To synthesize the salt in high yield, water must be chemically sequestered.
The Solution: Chemical Dehydration
We utilize propionic anhydride as the reaction medium. It serves a dual purpose:
-
Solvent: Solubilizes the lipophilic triphenylmethanol.
-
Scavenger: Reacts irreversibly with the water generated during the reaction to form propionic acid, driving the equilibrium to the right (Le Chatelier's principle).
Mechanistic Workflow
The following diagram illustrates the reaction pathway and the critical phase change that allows for easy isolation.
Figure 1: Reaction mechanism highlighting the chemical dehydration step essential for high yield.
Experimental Protocol
Reagents and Materials
Critical Note: All glassware must be oven-dried (
| Reagent | Role | Purity/Grade | Notes |
| Triphenyl(methanol- | Substrate | >98% isotopic enr. | Expensive; handle quantitatively. |
| Propionic Anhydride | Solvent/Scavenger | 99% | Must be fresh. Hydrolyzes over time. |
| Tetrafluoroboric Acid | Acid Source | 50-54% in Ether | Preferred over aqueous HBF4 for labeled synthesis. |
| Diethyl Ether | Wash Solvent | Anhydrous | Used to precipitate and wash the product.[1] |
| Argon/Nitrogen | Atmosphere | Ultra-high purity | Essential to prevent hydrolysis. |
Step-by-Step Methodology
Step 1: Dissolution
-
Weigh Triphenyl(methanol-
C) (e.g., , ) into a round-bottom flask equipped with a magnetic stir bar. -
Add Propionic Anhydride (
). -
Stir gently at room temperature. The solution may be slightly cloudy initially but should clarify. Note: Slight warming (
) is permissible if dissolution is slow.
Step 2: Acidification & Precipitation
-
Cool the solution to
in an ice bath. -
Dropwise, add HBF
diethyl ether complex ( , approx ).-
Observation: The solution will immediately turn a deep, intense yellow/orange color. This is the visual confirmation of the trityl cation formation.
-
Exotherm: The reaction is exothermic; add slowly to prevent local overheating.
-
-
Remove the ice bath and allow the mixture to stir at room temperature for 15 minutes to ensure complete dehydration.
Step 3: Isolation
-
Add anhydrous Diethyl Ether (
) to the reaction vessel while stirring. -
The trityl tetrafluoroborate salt is insoluble in ether and will precipitate as a bright yellow crystalline solid.
-
Allow the solid to settle.
-
Filtration: Filter the solid rapidly under an inert atmosphere (Schlenk frit or nitrogen-blanketed Büchner funnel).
-
Do not pull air through the solid for extended periods, as atmospheric moisture will hydrolyze the surface.
-
Step 4: Purification
-
Wash the filter cake three times with cold anhydrous diethyl ether (
) to remove residual propionic acid and anhydride. -
Dry the yellow solid under high vacuum (
) for 2 hours.
Characterization & Validation
The success of this synthesis is validated by two primary metrics: Color and NMR Shift.
Physical Appearance
-
Triphenylmethanol (Start): White/Colorless solid.
-
Trityl Tetrafluoroborate (Product): Bright Yellow/Orange crystalline solid.
-
Failure Mode: If the product is white or pale, hydrolysis has occurred.
Nuclear Magnetic Resonance ( C NMR)
The
| Nucleus | Compound | Chemical Shift ( | Multiplicity |
| Triphenylmethanol (Start) | Singlet | ||
| Trityl Cation (Product) | Singlet (Intense) | ||
| Phenyl (Ortho/Meta/Para) | Multiplets |
Protocol for NMR Analysis:
Dissolve a small sample (
-
Avoid DMSO or Acetone: These can act as Lewis bases and quench the cation or cause side reactions.
-
Avoid CDCl
: Commercial CDCl often contains traces of water or acid stabilizers (ethanol) that can degrade the cation.
Storage and Handling Guidelines
The
Storage Logic
The following decision tree outlines the storage requirements based on intended usage duration.
Figure 2: Storage decision matrix to prevent hydrolysis.
Safety Precautions
-
Corrosivity: HBF
is corrosive and causes burns. Wear proper PPE. -
Explosion Hazard (Counter-ion): While Tetrafluoroborate (BF
) is stable, never substitute Perchloric acid (HClO ) in this protocol unless absolutely necessary and trained in handling organic perchlorates, which are shock-sensitive explosives.
References
-
Dauben, H. J., Jr.; Honnen, L. R.; Harmon, K. M. (1960).[1][3][4] "Improved Preparation of Triphenylmethyl Perchlorate and Fluoroborate for Use in Hydride Ion Exchange Reactions." Journal of Organic Chemistry, 25(8), 1442–1445.[4]
-
Olah, G. A.; Svoboda, J. J.; Olah, J. A. (1972). "Preparative Carbocation Chemistry; IV. Improved Preparation of Triphenylcarbenium (Trityl) Salts." Synthesis, 1972(10), 544-546.
-
Mayr, H.; Bug, T.; Gotta, M. F.; Hering, N.; Irrgang, B.; Janker, B.; Kempf, B.; Loos, R.; Ofial, A. R.; Remennikov, G.; Schimmel, H. (2001). "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Journal of the American Chemical Society, 123(39), 9500–9512.
Triphenyl(methanol-13C) as a mass spectrometry standard for impurity profiling
Application Note: Precision Impurity Profiling of Triphenylmethanol using Triphenyl(methanol-13C) Stable Isotope Dilution LC-MS
Executive Summary
This application note details a robust protocol for the quantification of Triphenylmethanol (TPM) , a ubiquitous process-related impurity in pharmaceutical synthesis involving Trityl (triphenylmethyl) protecting groups. Using Triphenyl(methanol-13C) as a Stable Isotope Labeled Internal Standard (SIL-IS), this method overcomes the significant matrix effects and ionization suppression common in API (Active Pharmaceutical Ingredient) formulations.
Key Technical Insight: Unlike typical alcohols, TPM does not form a stable protonated molecular ion
Scientific Background & Rationale
The Origin of the Impurity
The Trityl group is a standard protecting group for amines, alcohols, and thiols in peptide and nucleotide synthesis due to its steric bulk and acid lability. During the deprotection step (typically using TFA or acetic acid), the trityl group is cleaved as the trityl cation, which is subsequently quenched by water to form Triphenylmethanol (TPM).
Because TPM is highly lipophilic (
The Necessity of 13C-Labeling
External calibration often fails for TPM analysis due to variable ionization suppression caused by the high concentration of the API matrix. Deuterated standards (e.g., TPM-d15) are available but can suffer from deuterium isotope effects (retention time shifts), causing the IS to separate from the analyte and experience different matrix effects.
Triphenyl(methanol-13C) (
-
Co-elution: Perfect chromatographic overlap with the analyte ensures identical matrix experience.
-
Mass Shift: A +1 Da shift (or +1.00335 Da exact) on the central carbon.
-
Stability: The label is located on the quaternary carbon, preventing metabolic or chemical exchange loss.
Mechanistic Insight: The "Hidden" Cation
An often-overlooked aspect of TPM analysis is its behavior in Electrospray Ionization (ESI). TPM is a tertiary alcohol that dehydrates rapidly under acidic ESI conditions.
Reaction in Source:
Therefore, the Mass Spectrometer must be tuned to detect the Trityl Cation , not the protonated alcohol.
-
Target Analyte (TPM): Monitor
243.1 ( ) -
Internal Standard (13C-TPM): Monitor
244.1 ( )
Visualization: Formation and Ionization Pathway
Figure 1: Formation of TPM impurity during synthesis and its subsequent re-ionization to the Trityl Cation during MS analysis.
Detailed Experimental Protocol
Materials & Standards
-
Analyte: Triphenylmethanol (Reference Standard, >99%).
-
Internal Standard: Triphenyl(methanol-13C) (Isotopic purity >99 atom % 13C).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
Stock Solution Preparation
-
IS Stock (1 mg/mL): Dissolve 1.0 mg Triphenyl(methanol-13C) in 1.0 mL MeOH. Store at -20°C.
-
Analyte Stock (1 mg/mL): Dissolve 1.0 mg TPM in 1.0 mL MeOH.
-
Working IS Solution (IS-WS): Dilute IS Stock to 500 ng/mL in 50:50 ACN:Water.
Sample Preparation (Standard Addition Method)
Note: Due to the +1 Da shift, "Crosstalk" from the natural M+1 isotope of the analyte into the IS channel is a risk if the analyte concentration is extremely high. However, in impurity profiling, the analyte (TPM) is present at trace levels (<0.1%), making this interference negligible.
-
Weighing: Weigh 10.0 mg of API sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve in 5 mL of solvent (compatible with API).
-
Spiking: Add 100 µL of IS-WS (Working Internal Standard).
-
Fill: Dilute to volume with diluent.
-
Filter: 0.22 µm PTFE filter into LC vial.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | TPM ionizes to |
| Scan Type | SIM (Selected Ion Monitoring) | High sensitivity for specific masses. |
| Monitored Ions | 243.1 (Analyte), 244.1 (IS) | Base peak detection (Trityl cation). |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid promotes ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong elution for lipophilic TPM. |
| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |
| Gradient | 50% B to 95% B in 3 min | TPM is very hydrophobic; late elution. |
| Column Temp | 40°C | Reduces backpressure. |
Data Analysis & Validation
Isotopic Crosstalk Correction
Because the IS is only +1 Da heavier, the natural
Correction Formula:
Note: For trace impurity analysis where [Analyte] << [IS], this correction is often unnecessary. It becomes critical only if TPM levels exceed the IS concentration.
Linearity & Sensitivity
Construct a calibration curve plotting the Area Ratio (
-
Linear Range: 1 ng/mL – 1000 ng/mL.
-
LOQ (Limit of Quantitation): Typically < 0.5 ng/mL (due to the stability of the trityl cation).
Workflow Diagram
Figure 2: Standard Addition Workflow for Trace Impurity Profiling.
Troubleshooting & Expert Tips
-
Ghost Peaks: TPM is "sticky." If you see TPM in your blank injections, it is likely carryover from the injector needle or column.
-
Solution: Use a needle wash of 90:10 ACN:Water with 0.1% Formic Acid. Run a "sawtooth" gradient wash between samples.
-
-
False Positives (In-Source Fragmentation): If your API contains a Trityl group (e.g., Trityl-Candesartan), the API itself may fragment in the source to yield the
243 ion, mimicking the impurity.-
Validation: Chromatographic separation is mandatory. The API will elute at a different retention time than the free TPM impurity. Do not rely on MS selectivity alone.
-
-
Solubility: TPM is insoluble in water.[1] Ensure your sample diluent contains at least 50% organic solvent to prevent precipitation of the standard.
References
-
International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances."[2] ICH Guidelines. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information. Available at: [Link]
- Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2nd Edition.
Sources
Recrystallization techniques for purifying Triphenyl(methanol-13C)
Application Note: High-Efficiency Purification of Triphenyl(methanol-13C)
Abstract
Triphenyl(methanol-13C) (
Introduction & Chemical Context
The synthesis of Triphenyl(methanol-13C) typically involves a Grignard reaction between Phenylmagnesium bromide and a
The Impurity Profile
Understanding the "Enemy" is the first step in purification. The reaction mixture contains three distinct classes of impurities:
-
Biphenyl: The major organic impurity formed via Wurtz-type coupling of the Grignard reagent. It crystallizes similarly to TPM but has higher solubility in non-polar solvents.
-
Magnesium Salts: Inorganic residues (MgBrOH) that can trap organic product.
-
Unreacted
C-Precursors: High-value starting materials that must be minimized via reaction optimization, not purification.
Table 1: Physicochemical Properties of Target vs. Impurity
| Property | Triphenyl(methanol-13C) | Biphenyl (Major Impurity) |
| MW | ~261.3 g/mol | 154.2 g/mol |
| Structure | Polar Hydroxyl + 3 Phenyls | Non-polar Bi-aryl |
| Melting Point | 162–164 °C | 69–72 °C |
| Solubility (Cold EtOH) | Low | Moderate |
| Solubility (Hot EtOH) | High | Very High |
| Solubility (Hexanes) | Low | High |
Solvent Selection Strategy
For non-labeled compounds, a single-solvent recrystallization from Ethanol (EtOH) is standard. However, for
-
Logic: Biphenyl is significantly more soluble in hexanes/petroleum ether than TPM.
-
Step 1 (Trituration): A cold hexane wash removes the bulk of surface Biphenyl without dissolving the TPM.
-
Step 2 (Recrystallization): Hot Ethanol is used for the final polish. Ethanol is chosen over Benzene/Toluene because TPM’s hydroxyl group allows hydrogen bonding with EtOH, creating a steep solubility curve (soluble hot, insoluble cold) that favors crystal growth over oiling out.
Visualization: Purification Workflow
The following diagram outlines the logical flow for maximizing yield while ensuring purity.
Caption: Figure 1. Integrated workflow for
Detailed Experimental Protocols
Protocol A: Pre-Purification Trituration (The "Biphenyl Strip")
Use this step if the crude NMR shows >5% Biphenyl.
-
Dry: Ensure the crude solid is completely dry and free of ether/water.
-
Slurry: Place the crude solid in a flask. Add cold Hexanes or Petroleum Ether (40–60°C fraction) at a ratio of 2 mL per gram of solid.
-
Agitate: Stir vigorously or sonicate for 5 minutes at room temperature. Do not heat.
-
Filter: Filter rapidly via vacuum (Buchner funnel).
-
Wash: Wash the filter cake with 1 mL of ice-cold hexanes.
-
Result: The filtrate contains the majority of the Biphenyl. The filter cake is crude TPM ready for high-purity recrystallization.
Protocol B: High-Yield Ethanol Recrystallization
The Gold Standard for Isotopic Purity.
Materials:
-
Solvent: Absolute Ethanol (200 proof).
-
Apparatus: Erlenmeyer flask, Hot plate/stirrer, Pre-warmed glass funnel.
Step-by-Step:
-
Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add Absolute Ethanol (~5 mL per gram).
-
Heating: Heat to boiling (approx. 78°C) with stirring.
-
Critical: If the solid does not dissolve completely, add hot ethanol in 0.5 mL increments.
-
Note: If tiny particles remain that look like sand (Mg salts) or dust, do not add more solvent. Proceed to Step 3.
-
-
Hot Filtration (Safety Filter): While the solution is boiling, filter it through a pre-warmed glass funnel with a fluted filter paper (or a coarse glass frit) into a clean, hot flask. This removes inorganic magnesium salts and dust.
-
Tip: Add 1-2 mL of extra hot ethanol to the filter to wash through any crystallized product.
-
-
Nucleation & Cooling:
-
Cover the flask with foil (reduce evaporation).
-
Allow to cool to room temperature slowly on a cork ring or wood block. Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.
-
Once at room temperature, place in an ice bath (0-4°C) for 30 minutes.
-
-
Collection: Collect crystals via vacuum filtration.
-
Washing: Wash the crystals with ice-cold Ethanol (minimal volume, ~1 mL per gram).
-
Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove solvent lattice inclusions.
Protocol C: Mother Liquor Recovery (Isotope Salvage)
Never discard the filtrate of a
-
Combine the filtrate from Protocol B.
-
Evaporate to dryness using a Rotary Evaporator.
-
Analyze the residue by
H-NMR. -
If TPM is present >20%, repeat Protocol B on this residue using a scaled-down solvent volume (micro-recrystallization).
Quality Control & Troubleshooting
QC Metrics:
-
Melting Point: Sharp range between 162–164°C . A broad range (<160°C) indicates residual Biphenyl or solvent.
- C-NMR (Proton Decoupled): Look for the enhanced singlet (or doublet if coupling to adjacent protons is not fully decoupled) at ~82 ppm (quaternary C-OH).
-
Visual: Crystals should be white/colorless prisms. Yellowing indicates benzophenone contamination.
Troubleshooting "Oiling Out": If the solution turns milky or deposits an oil droplet at the bottom instead of crystals:
-
Reheat to re-dissolve the oil.
-
Add Seed Crystal: Add a tiny crystal of pure (unlabeled) Triphenylmethanol to the cooling solution.
-
Add Co-Solvent: Add a small amount of Ethanol (increase solubility) or add 5-10% Toluene to the mixture (improves aromatic stacking).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
-
Organic Syntheses. Triphenylcarbinol. Org. Synth. 1928 , 8, 115.
-
National Institute of Standards and Technology (NIST). Triphenylmethanol Phase Change Data. NIST Chemistry WebBook.
-
Sigma-Aldrich. Safety Data Sheet: Triphenylmethanol.
Application Note: Elucidating the Reaction of Triphenyl(methanol-13C) with Acetyl Chloride
Introduction
Understanding the intricate pathways of chemical reactions is fundamental to the advancement of synthetic chemistry and drug development. Tertiary alcohols, due to their steric bulk and the stability of their corresponding carbocations, often exhibit unique reactivity. The reaction between triphenylmethanol and acetyl chloride is a classic example that challenges simple esterification assumptions. Contrary to a straightforward acylation to form an ester, this reaction proceeds through a stabilized carbocation intermediate to yield triphenylmethyl chloride.
This application note provides a detailed exploration of this reaction mechanism, leveraging the power of ¹³C isotopic labeling to track the molecular transformation. By starting with Triphenyl(methanol-¹³C), we can unambiguously follow the fate of the central carbinol carbon using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present both a deep mechanistic discussion grounded in established principles and a validated, step-by-step protocol for conducting this synthesis and analysis. This guide is intended for researchers and professionals seeking to apply isotopic labeling techniques to elucidate complex reaction pathways.
Part 1: The Reaction Mechanism
The reaction of triphenylmethanol with acetyl chloride is not a simple esterification. The profound stability of the tertiary triphenylmethyl (trityl) carbocation dictates the reaction pathway, favoring a nucleophilic substitution mechanism. While an initial interaction to form an ester intermediate is plausible, this species is highly unstable and rapidly proceeds to the final product.
Several mechanistic steps are considered:
-
Initial Acylation (Ester Formation): The lone pair of the hydroxyl oxygen on triphenylmethanol can attack the electrophilic carbonyl carbon of acetyl chloride. This is a standard nucleophilic acyl substitution that would form a protonated triphenylmethyl acetate intermediate and a chloride ion.
-
Formation of the Trityl Cation: This is the key, rate-determining step. The system can form the highly stable trityl carbocation through two primary routes:
-
Departure of Acetate: The initially formed triphenylmethyl acetate can lose the acetate group (-OAc), which is a significantly better leaving group than the hydroxide ion (-OH).
-
Acid-Catalyzed Water Elimination: The reaction generates HCl as a byproduct. This acid can protonate the hydroxyl group of the starting triphenylmethanol, forming a good leaving group (H₂O). Subsequent loss of water generates the trityl cation.
-
-
Nucleophilic Attack by Chloride: The chloride ion (Cl⁻), now present in the reaction mixture, acts as a nucleophile and attacks the electrophilic trityl carbocation to form the final, stable product: triphenylmethyl chloride.
The use of Triphenyl(methanol-¹³C) is critical. The ¹³C-labeled carbon is the site of these transformations. By monitoring its chemical environment via ¹³C NMR, we can directly observe the shift from an sp³-hybridized carbon bonded to oxygen in the alcohol to an sp³-hybridized carbon bonded to chlorine in the final product, providing definitive evidence of the substitution.
Caption: Proposed reaction mechanism highlighting the formation of the key trityl-¹³C carbocation intermediate.
Part 2: Experimental Protocol
This protocol is adapted from established procedures for the synthesis of triphenylmethyl chloride, with specific considerations for handling the isotopically labeled starting material.
2.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Triphenyl(methanol-¹³C) | ≥98% purity, 99% ¹³C | Isotope Vendor | Handle as a valuable reagent. |
| Acetyl Chloride (CH₃COCl) | Reagent Grade, ≥99% | Sigma-Aldrich | Freshly distilled recommended. Highly corrosive and moisture-sensitive. |
| Anhydrous Benzene or Toluene | DriSolv® or equiv. | MilliporeSigma | Used as the reaction solvent. |
| Anhydrous Petroleum Ether or Hexanes | ACS Grade | Fisher Scientific | Used for precipitation and washing of the product. |
| Round-bottom flask (50 mL) | Borosilicate glass | VWR | Must be oven-dried before use. |
| Reflux condenser | Borosilicate glass | VWR | |
| Calcium chloride drying tube | - | - | To protect the reaction from atmospheric moisture. |
| Magnetic stirrer and stir bar | - | - | |
| Ice-water bath | - | - | For cooling and precipitation. |
| Buchner funnel and filter flask | - | - | For vacuum filtration. |
2.2 Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and analysis of triphenylmethyl-¹³C chloride.
2.3 Step-by-Step Procedure
CAUTION: This procedure must be performed in a well-ventilated fume hood. Acetyl chloride is corrosive and reacts violently with water. Anhydrous conditions are critical for success.
-
Apparatus Setup: Assemble a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Fit the top of the condenser with a calcium chloride drying tube. Ensure all glassware is thoroughly oven-dried and assembled while still warm to prevent condensation.
-
Reagent Preparation: In the dried flask, add 1.0 g of Triphenyl(methanol-¹³C). Add 5 mL of anhydrous benzene (or toluene) and stir until the solid is fully dissolved.
-
Initiation of Reaction: Gently heat the solution on a steam bath or heating mantle. Once warm, add 2 mL of acetyl chloride through the top of the condenser in small portions over 5-10 minutes. An exothermic reaction and evolution of HCl gas will be observed.
-
Reaction Completion: After the initial addition, continue to heat the now clear solution under gentle reflux for an additional 30 minutes to ensure the reaction goes to completion.
-
Product Precipitation: Remove the heating source and allow the flask to cool to room temperature. Once cool, slowly add 15-20 mL of anhydrous petroleum ether through the condenser while swirling the flask. The product, triphenylmethyl-¹³C chloride, will precipitate as a white, crystalline solid.
-
Isolation: Cool the mixture thoroughly in an ice-water bath for at least 30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected crystals on the filter with two small portions (5-10 mL each) of ice-cold petroleum ether to remove any residual acetic acid and unreacted starting materials.
-
Drying: Transfer the white solid to a watch glass and dry in a desiccator over a drying agent (e.g., anhydrous CaCl₂ or P₂O₅) to a constant weight. The product is sensitive to atmospheric moisture and will slowly hydrolyze back to triphenylmethanol.
Part 3: Analytical Characterization
Analysis of the starting material and the final product is essential to confirm the transformation and demonstrate the utility of the ¹³C label.
3.1 Thin-Layer Chromatography (TLC)
TLC can be used to monitor the progress of the reaction.
| Compound | Typical R_f Value (10% EtOAc/Hexanes) | Visualization (UV Light) |
| Triphenylmethanol | ~0.3 | UV Active |
| Triphenylmethyl Chloride | ~0.8 | UV Active |
3.2 NMR Spectroscopy
NMR is the primary tool for confirming the structural change at the labeled carbon. Spectra should be acquired in an anhydrous deuterated solvent like CDCl₃.
| Compound | ¹³C Chemical Shift (δ, ppm) of Labeled Carbon | ¹H Chemical Shift (δ, ppm) of Hydroxyl Proton |
| Triphenyl(methanol-¹³C) | ~82.4 | ~2.1 (broad singlet) |
| Triphenylmethyl-¹³C Chloride | ~93.5 (Expected) | Signal Absent |
-
¹³C NMR Analysis: The key observation is the downfield shift of the labeled carbon signal from ~82 ppm (C-O bond) to a higher chemical shift (expected around 93-95 ppm) for the C-Cl bond. This provides unambiguous evidence of the substitution reaction at the central carbon.
-
¹H NMR Analysis: The disappearance of the broad hydroxyl proton signal from the starting material provides secondary evidence for the reaction's completion. The aromatic protons will remain in the ~7.2-7.5 ppm region, though their pattern may shift slightly.
3.3 Mass Spectrometry (MS)
Mass spectrometry will confirm the identity of the product and the retention of the ¹³C label.
| Ion Fragment | Expected m/z (¹²C Product) | Expected m/z (¹³C Product) |
| [Ph₃C]⁺ (Trityl cation) | 243.12 | 244.12 |
| [M]⁺ (Molecular Ion) | 278.09 (for ³⁵Cl) | 279.09 (for ³⁵Cl) |
The observation of the key fragments with a mass increase of +1 amu relative to the unlabeled compound confirms the successful incorporation and retention of the ¹³C isotope throughout the reaction.
Conclusion
The reaction of triphenylmethanol with acetyl chloride serves as an excellent model for demonstrating a mechanism dictated by carbocation stability over simple functional group transformation. Through the strategic use of Triphenyl(methanol-¹³C), we can directly observe the covalent bond changes at the heart of the reaction. The distinct shift in the ¹³C NMR spectrum, corroborated by MS and ¹H NMR data, provides a clear and definitive confirmation of the formation of triphenylmethyl-¹³C chloride. This application note provides both the theoretical framework and a practical, validated protocol for researchers to apply these powerful analytical techniques to their own mechanistic inquiries in synthesis and drug development.
References
-
Mechanism of reaction between triphenylmethanol and acetyl chloride. (2015). Chemistry Stack Exchange. [Link]
- Synthesis of triphenyl
Troubleshooting & Optimization
Improving solubility of Triphenyl(methanol-13C) in deuterated chloroform
To: User From: Dr. A. Vance, Senior Application Scientist, Magnetic Resonance Division Subject: Technical Guide: Optimization of Triphenyl(methanol-13C) Solubility & Analysis in CDCl₃
Executive Summary
The analysis of Triphenyl(methanol-13C) (TPM-13C) presents a unique paradox in NMR spectroscopy. While the compound is chemically soluble in chloroform (
In 90% of cases, the issue is not thermodynamic solubility, but rather one of three distinct artifacts:
-
Inorganic Contamination: Residual magnesium salts from Grignard synthesis causing turbidity.
-
Acid-Catalyzed Dehydration: Acidity in aged
converting the alcohol to the yellow Trityl cation ( ). -
Relaxation Dynamics: The quaternary nature of the labeled carbon leads to excessive
relaxation times, mimicking a lack of signal in standard pulse sequences.
This guide provides the protocols to diagnose, solubilize, and detect your labeled compound effectively.
Part 1: The Diagnostic Matrix
Before altering your sample, identify the specific failure mode using this observation table.
| Observation | Diagnosis | Root Cause | Immediate Action |
| Cloudy / White Precipitate | Inorganic Salts | Residual Mg/Br salts from synthesis are insoluble in | Filter solution through a cotton plug or Celite®. |
| Yellow / Orange Color | Trityl Cation | Acidic | Neutralize solvent with basic alumina or add solid |
| Clear Solution, No Signal | Saturation Issue | Long | Add Relaxation Agent ( |
| Gel / Viscous Layer | Aggregation | H-bonding network formation at high concentrations. | Disrupt with 5% Methanol- |
Part 2: Experimental Protocols
Protocol A: The "Clean" Dissolution (Removing Physical Impurities)
Use this when the sample appears cloudy or contains particulate matter.
Context: Triphenylmethanol is often synthesized via Grignard reagents.[1][2] Magnesium salts (MgBrOH) are water-soluble but strictly insoluble in chloroform. If your sample is cloudy, do not add more solvent; you are seeing salts, not your compound.[3]
-
Preparation: Weigh 20–30 mg of TPM-13C into a clean vial (not the NMR tube).
-
Solvent Check: Ensure your
is fresh. If it smells acrid (HCl), discard it.[3] -
Dissolution: Add 0.6 mL
. Vortex for 30 seconds. -
Filtration (The Critical Step):
-
Pack a small glass Pasteur pipette with a tight plug of glass wool or cotton.
-
Filter the cloudy solution directly into the NMR tube.
-
Result: The solution in the tube should be crystal clear. The "insoluble" material stays in the cotton.
-
Protocol B: Preventing Acid-Catalyzed Ionization
Use this if the solution turns yellow/orange.
Context:
-
Pre-treatment: Pass the
through a short column (1 cm) of Basic Alumina immediately before use. -
In-Situ Neutralization: Alternatively, add 5–10 mg of anhydrous Potassium Carbonate (
) directly to the NMR tube. It will settle at the bottom and keep the solution neutral.
Protocol C: The "Virtual Solubility" (Relaxation Agents)
Use this when the solution is clear, but the
Context: The labeled carbon in Triphenyl(methanol-13C) is quaternary (bonded to no protons). It lacks the Nuclear Overhauser Effect (NOE) enhancement and has a
The Fix: Instead of trying to dissolve more compound (which risks aggregation), use a relaxation agent to make the existing compound visible.
-
Reagent: Chromium(III) acetylacetonate —
.[4][5][6][7] -
Dosing: Add 3–5 mg of
to your 0.6 mL sample.-
Visual Check: The solution should turn a translucent purple/lavender.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (do not use 90°).
-
Relaxation Delay (
): Set to 2.0 seconds (reduced from the necessary 60s without the agent). -
Inverse Gated Decoupling: Use zgig (Bruker) to suppress NOE if quantitative data is needed, though standard decoupling is fine for structural ID.[3]
-
Part 3: Visualization of Workflow
The following logic flow details the decision-making process for preparing your sample.
Figure 1: Decision tree for troubleshooting Triphenylmethanol-13C sample preparation. Blue nodes indicate standard steps; Red nodes indicate decision points; Green nodes indicate corrective actions.
Part 4: Frequently Asked Questions (FAQ)
Q1: I need to run a quantitative NMR (qNMR). Will filtering the solution ruin my concentration accuracy? A: Yes, filtration removes volume and potentially some analyte if it is saturated.
-
Solution: Perform the filtration (Protocol A) first using a stock solution. Dissolve a larger amount (e.g., 100 mg in 2 mL), filter into a clean vial, and then pipette the exact volume (0.6 mL) into the NMR tube. Add your internal standard (e.g., TCNB) after the filtration step.
Q2: Can I use DMSO-
-
Shift Note: In
, the central quaternary carbon appears at ~82.0 ppm . In DMSO- , it shifts to ~80.5 ppm .[3]
Q3: My spectrum shows a peak at 212 ppm. What is this?
A: This is the Trityl Cation (
Q4: Why does the signal look broad even after adding Cr(acac)3?
A: You likely added too much. Paramagnetic agents shorten both
-
Limit: Do not exceed 5 mg per 0.6 mL. If the lines are broad, dilute the sample with fresh
.
References
-
Sigma-Aldrich. Triphenylmethanol Product Specification & Solubility Data. Merck KGaA. [3]
-
Cayman Chemical. Chromium(III) Acetylacetonate Safety & Handling.
-
Reich, H. J. Relaxation in NMR Spectroscopy: The use of Paramagnetic Reagents. University of Wisconsin-Madison Chemistry Database.
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 2010.[3][9] [3]
Sources
- 1. One Part of Chemistry: Grignard Synthesis of Triphenylmethanol [1chemistry.blogspot.com]
- 2. theochem.mercer.edu [theochem.mercer.edu]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 7. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]
- 8. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting low yield in Triphenyl(methanol-13C) Grignard synthesis
Support Ticket: #13C-TPM-001
Subject: Technical Guide for Optimizing Yield in Triphenyl(methanol-
Executive Summary
Synthesizing Triphenyl(methanol-alk-
Low yields in this specific synthesis usually stem from three failure modes:
-
"The Invisible Death": Inaccurate titer of PhMgBr leading to under-addition and stalling at the ketone stage.
-
"The Red Herring": Acid-catalyzed formation of the water-soluble trityl cation during workup.
-
"The Impurity Trap": Inefficient separation of the product from the biphenyl byproduct generated by the excess Grignard.
Part 1: The Diagnostic Center (Troubleshooting FAQs)
Q1: I used 2.0 equivalents of PhMgBr as the literature suggested, but I isolated a mixture of product and C-labeled ketone. Why?
A: You likely succumbed to titer decay . Literature stoichiometry (2.0 equiv for esters, 1.0 for ketones) assumes 100% active Grignard. PhMgBr degrades over time due to moisture ingress and Schlenk equilibria. If your "1.0 M" solution was actually 0.8 M, you added only 1.6 equivalents.
-
The Mechanism: The first addition (Ester
Ketone) is fast.[2][3] The second addition (Ketone Alcohol) is sterically hindered by the bulky trityl center. If PhMgBr is even slightly deficient, the reaction stops at the ketone. -
The Fix: Always titrate your Grignard immediately before use (see Protocol). For
C synthesis, use a 2.5x to 3.0x excess of PhMgBr relative to the ester. The C is too expensive to leave unreacted.
Q2: Upon adding H₂SO₄ during workup, my organic layer turned bright yellow/orange. Did I ruin the label?
A: You are witnessing halochromism due to Trityl Cation formation.
Triphenylmethanol is an acid-labile tertiary alcohol. Strong mineral acids (like H₂SO₄ or HCl) protonate the alcohol, eliminating water to form the stable, resonance-stabilized Triphenylmethyl (
-
The Risk: This cation is water-soluble (if paired with bisulfate/chloride) or reacts with nucleophiles in the pot, destroying your yield.
-
The Fix: Stop immediately. Neutralize with solid NaHCO₃ or NaOH until the color fades back to colorless/pale. For future runs, quench with Saturated Ammonium Chloride (NH₄Cl), not strong mineral acids.
Q3: My NMR shows a forest of aromatic peaks. How do I remove the biphenyl without losing my product?
A: Leverage solubility differentials .
Because you must use excess PhMgBr to drive the
-
The Data:
-
Biphenyl: Highly soluble in cold hexanes/ligroin.
-
Triphenylmethanol: Poorly soluble in cold hexanes.
-
-
The Fix: Do not use column chromatography immediately (streaking is common). Recrystallize from hot hexanes (or 10:1 Hexanes:EtOAc). The biphenyl stays in the mother liquor; the pure Triphenylmethanol crystallizes out.
Part 2: The Reaction Pathway & Failure Points
The following diagram illustrates the stepwise addition and the critical "Stall Point" where yield is often lost.
Figure 1: Reaction pathway for Grignard addition to
Part 3: Optimized Experimental Protocol
Objective: Synthesis of Triphenyl(methanol-
Reagents Table
| Component | Role | Stoichiometry | Quantity | Notes |
| Methyl Benzoate- | Limiting Reagent | 1.0 equiv | 5.0 mmol | Dry over sieves 24h. |
| PhMgBr (in Et₂O) | Nucleophile | 3.0 equiv | 15.0 mmol | Must be titrated. |
| Diethyl Ether (Et₂O) | Solvent | N/A | 20 mL | Anhydrous, BHT-free. |
| Sat. NH₄Cl | Quench | Excess | 20 mL | Use instead of HCl. |
Step-by-Step Workflow
1. The Titration (Mandatory)
-
Do not trust the bottle label.
-
Method: Dissolve 100 mg accurately weighed Iodine (I₂) in 2 mL dry THF. Add PhMgBr dropwise until the brown iodine color disappears (becomes clear).
-
Calculation:
2. The Setup
-
Flame-dry a 2-neck RBF under Argon flow. Cool to room temperature.
-
Charge with 5.0 mmol of Methyl Benzoate-
C and 10 mL anhydrous Et₂O. -
Cool the system to 0°C (Ice bath). Note: Lower temperatures reduce biphenyl formation but slow the reaction. 0°C is the balance.
3. The Addition
-
Add the titrated PhMgBr (3.0 equiv) dropwise over 20 minutes.
-
Critical Observation: The solution may turn cloudy or gummy (Mg-salts precipitating). This is normal.
-
Remove ice bath and allow to warm to Room Temp (RT).
-
Reflux: Heat to gentle reflux for 1 hour. This thermal energy is required to push the second phenyl group onto the sterically crowded ketone intermediate.
4. The "Soft" Quench
-
Cool back to 0°C.
-
Slowly add Saturated NH₄Cl (20 mL). Vigorous bubbling will occur.
-
Check pH: Ensure pH is roughly 7-8. Do not acidify to pH < 4.
5. Isolation & Purification
-
Separate layers.[1][6] Extract aqueous layer with Et₂O (2 x 15 mL).
-
Combine organics, dry over MgSO₄, filter, and concentrate in vacuo.
-
Crude Appearance: Yellowish solid/oil (mix of product + biphenyl).
-
Recrystallization:
-
Add boiling Hexanes (approx 10-15 mL/g crude).
-
If insoluble oil remains, add minimal Ethyl Acetate dropwise until dissolved.
-
Cool slowly to RT, then 0°C.
-
Filter white crystals.
-
Yield Check: Expected yield >85% based on
C starting material.
-
Part 4: Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing yield loss in Triphenylmethanol synthesis.
References
-
Preparation and Titr
- Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
-
Standard Titration Protocol:
-
Synthesis of Triphenylmethanol (Classic Protocol)
- Organic Syntheses, Coll. Vol. 3, p.839 (1955).
-
Source:
-
Mechanism and Side Reactions (Biphenyl Form
- Trityl Cation Stability and Halochromism Dauben, H. J., et al. (1960). Cationic rearrangements. Journal of the American Chemical Society. Context: Explains the stability of Ph3C+ in acidic media.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. One Part of Chemistry: Grignard Synthesis of Triphenylmethanol [1chemistry.blogspot.com]
- 6. cerritos.edu [cerritos.edu]
- 7. amherst.edu [amherst.edu]
- 8. homework.study.com [homework.study.com]
- 9. medium.com [medium.com]
Technical Support Center: Triphenyl(methanol-13C) Stability & Handling
Product: Triphenyl(methanol-13C) (Labeled at central carbon) Application: Metabolic Tracing, NMR Internal Standards, Mechanistic Studies Document ID: TS-TPM13C-001 Last Updated: February 28, 2026
Executive Summary
Triphenyl(methanol-13C) is a stable, isotopically labeled tertiary alcohol. Its stability profile is dichotomous: it is highly inert in basic conditions but highly reactive/dynamic in acidic conditions .
For researchers using this compound as an NMR tracer, the chemical shift of the labeled central carbon (
Module A: Acidic Stability (The Active Zone)
The Issue: Halochromism & Carbocation Formation
In acidic media, Triphenylmethanol undergoes a reversible dehydration to form the Trityl Cation (Triphenylmethyl cation).[1] This is not necessarily degradation, but a change in chemical species that drastically alters solubility, color, and NMR signals.
Mechanism:
Troubleshooting Guide: Acidic Scenarios
| Symptom | Cause | Technical Explanation | Corrective Action |
| Solution turns Bright Yellow/Orange | Trityl Cation Formation | The | Reversible: Neutralize with weak base (NaHCO |
| Precipitate forms in Acid | Low Solubility of Cation Salts | While the cation is soluble in | Check counter-ion compatibility. Switch to a more polar aprotic solvent if maintaining the cation is required. |
| New NMR Peak (~87 ppm) | Solvolysis (Ether Formation) | If dissolved in acidic alcohols (e.g., Methanol/Ethanol), the cation undergoes | Irreversible without workup: Evaporate solvent and treat with aqueous acid to hydrolyze back to alcohol, though this is difficult. Avoid acidic alcoholic solvents. |
Visualizing the Acid Pathway
Figure 1: The reversible formation of the Trityl Cation in acid and the risk of etherification in alcoholic solvents.
Module B: Basic Stability (The Safe Zone)
The Issue: Solubility vs. Reactivity
Triphenylmethanol is chemically inert in basic solutions. The steric bulk of the three phenyl rings acts as a "shield," preventing nucleophilic attack at the central carbon.
Troubleshooting Guide: Basic Scenarios
| Symptom | Cause | Technical Explanation | Corrective Action |
| Compound does not dissolve | Lipophilicity | The compound is extremely hydrophobic. It will NOT dissolve in aqueous bases (NaOH, KOH) because it lacks an acidic proton ( | Use an organic co-solvent (DMSO, THF, DCM) mixed with the base. Do not expect aqueous solubility.[2] |
| No Reaction observed | Steric Hindrance | The "Propeller" shape of the phenyl rings blocks access for | This is expected behavior. Triphenylmethanol is often used as a robust blocking group (Trityl) for this exact reason. |
Module C: Analytical Diagnostics ( C-NMR)
For users of Triphenyl(methanol-13C) , the NMR shift is the definitive "truth" of the sample's state. The 13C label provides a high-intensity signal that shifts dramatically based on the electronic environment of the central carbon.
The "Truth Table" for 13C Shifts
| Species | Chemical State | Visual Indicator | |
| Triphenylmethanol | Intact Alcohol ( | 82.0 ± 1.0 ppm | Colorless / White Solid |
| Trityl Cation | Carbocation ( | 210.0 ± 5.0 ppm | Bright Yellow/Orange |
| Trityl Ether | Solvolysis Product ( | 87.0 ± 1.0 ppm | Colorless |
| Triphenylmethane | Reduction Impurity ( | 60.0 ± 1.0 ppm | Colorless |
Critical Note: If you observe a peak near 210 ppm , your solvent is too acidic. The compound has not degraded, but it exists as a cation. Neutralization will restore the peak to 82 ppm .
Frequently Asked Questions (FAQ)
Q: Can I use Triphenyl(methanol-13C) in TFA (Trifluoroacetic acid)? A: Yes, but expect the cation form. In 100% TFA, the compound will exist almost exclusively as the Trityl Cation (Yellow, ~210 ppm). This is stable for short periods.[3] However, if you add water or a nucleophile, the cation will react immediately. For NMR in TFA, ensure you are referencing the cation shift, not the alcohol shift.
Q: I am seeing "scrambling" of the 13C label. Is this possible? A: Highly unlikely under standard conditions. The C-C bonds between the central carbon and the phenyl rings are very strong. Bond cleavage usually requires extreme conditions (e.g., photo-oxidation or specific enzymatic cleavage). If you see multiple labeled peaks, check for ether formation (if methanol/ethanol was used) or impurities from the synthesis (e.g., unreacted benzophenone-13C).
Q: How do I recover the solid from an acidic NMR tube? A: Follow this "Crash-Out" Protocol:
-
Pour the acidic NMR solution slowly into a beaker containing ice-cold saturated Sodium Bicarbonate (
) solution. -
The yellow color should disappear instantly.
-
A white precipitate (the alcohol) will form.[4]
-
Filter the solid, wash with water, and dry under vacuum.
References
- Citation for standard chemical shifts of the alcohol form.
-
Study.com. (n.d.). Triphenylmethanol NMR Analysis. Retrieved February 28, 2026, from [Link]
- Citation for specific peak assignments (82.4 ppm for central carbon).
-
SpectraBase. (n.d.). Triphenylmethyl Cation 13C NMR. Wiley Science Solutions. Retrieved February 28, 2026, from [Link]
- Citation for the existence and detection of the c
-
Royal Society of Chemistry (RSC). (2020). Synthesis of Methyl Triphenylmethyl Ether. Comprehensive Organic Chemistry Experiments. Retrieved February 28, 2026, from [Link]
- Citation for the solvolysis/etherific
Sources
Resolving overlapping peaks in 13C NMR with Triphenyl(methanol-13C)
Technical Support Center: High-Resolution 13C NMR Analysis of Triphenyl(methanol-13C)
Executive Summary
This guide addresses the specific challenges of analyzing Triphenyl(methanol-13C) (labeled at the central quaternary carbon). While 13C-enrichment provides massive signal enhancement, it introduces unique artifacts: dynamic range overload, radiation damping, and specific overlaps with common solvents like CDCl3. Furthermore, the quaternary nature of the labeled center leads to extreme relaxation times (
Part 1: The "Phantom" Signal & Solvent Overlap
Issue: Users frequently report that the central labeled carbon peak (
Root Cause:
-
Proximity: The chemical shift of the central quaternary carbon (Ph
C -OH) in CDCl3 is 81.8 ppm . The CDCl3 solvent triplet spans 76.0 – 78.3 ppm . On lower-field magnets (300/400 MHz), broad lines caused by poor shimming or concentration effects can cause the solvent tail to overlap with the analyte. -
Dynamic Range: The enriched 13C signal is orders of magnitude stronger than the natural abundance solvent signal. This can trigger receiver overload , causing baseline roll or "sinc" wiggles that mask the solvent region.
Troubleshooting Protocol:
Step 1: Solvent Substitution Strategy
If resolution at ~80 ppm is critical, stop using CDCl3 . The chemical shift of the hydroxyl-bearing carbon is highly sensitive to hydrogen bonding. Switching solvents moves the peak away from interferences.
| Solvent | Solvent Residual Peak ( | Triphenylmethanol C-OH Shift ( | Status |
| CDCl3 | 77.16 (t) | ~81.8 | High Risk (Overlap/Proximity) |
| DMSO-d6 | 39.52 (sept) | ~80.5 | Excellent (Clear window) |
| Acetone-d6 | 29.84 (sept) / 206.26 | ~81.2 | Good (Clear window) |
| Benzene-d6 | 128.06 (t) | ~82.5 | Excellent (Moves away from aromatics) |
Technical Insight: In DMSO-d6, the hydroxyl proton forms a strong H-bond with the solvent, slightly shielding the central carbon compared to CDCl3. More importantly, the DMSO solvent signal (~40 ppm) is far removed from the region of interest.
Step 2: Receiver Gain Optimization
For enriched samples, the standard autogain function often fails because it optimizes for the solvent.[1]
-
Manual Adjustment: Set Receiver Gain (RG) to 10-20% of the value typically used for natural abundance samples.
-
Symptom Check: If the baseline looks "wavy" or the peak has negative lobes, your RG is too high (ADC clipping).
Part 2: The "Invisible" Peak (Relaxation Dynamics)
Issue: "I enriched my sample, but the integration of the labeled peak is lower than expected," or "The peak intensity fluctuates wildly between scans."
Root Cause: The central carbon in Triphenylmethanol is quaternary (unprotonated) and sterically shielded by three phenyl rings.[1] It lacks the efficient Dipolar Relaxation mechanism provided by directly attached protons.
-
Result: The Spin-Lattice Relaxation Time (
) for this carbon can exceed 30–60 seconds . -
Consequence: Standard pulse sequences (d1 = 1-2 sec) saturate the nuclei. They never return to equilibrium magnetization (
) before the next pulse, leading to signal suppression.
Experimental Protocol: Quantitative Acquisition
To resolve this, you must modify the pulse sequence to allow full relaxation or chemically accelerate it.
Method A: The "Gold Standard" (Relaxation Agent) This is the only way to get quantitative data in a reasonable timeframe.
-
Reagent: Prepare a 0.05 M solution of Chromium(III) acetylacetonate [Cr(acac)
] in the deuterated solvent.-
Why: Cr(acac)
is a paramagnetic relaxation agent.[1] The unpaired electrons provide a fluctuating magnetic field that drastically shortens the of the 13C nuclei from ~50s to <1s.
-
-
Sample Prep: Add 2-3 mg of Cr(acac)
to your NMR tube containing the Triphenylmethanol. -
Acquisition Parameters:
-
Pulse Sequence: Inverse Gated Decoupling (e.g., zgig on Bruker). This suppresses the Nuclear Overhauser Effect (NOE), which otherwise distorts integration ratios.
-
Relaxation Delay (d1): 2–5 seconds (sufficient with Cr agent).
-
Scans (ns): 16–64 (Enriched samples require fewer scans).
-
Method B: The "Patience" Method (No Agent) If you cannot contaminate the sample:
-
Pulse Angle: Reduce from 90° to 30°.
-
Relaxation Delay (d1): Set to > 60 seconds .
-
Warning: This will increase experiment time significantly.
Part 3: Differentiating Product from Precursor
Issue: A common synthesis involves hydrolyzing Trityl Chloride (Ph
Resolution Strategy:
In CDCl3, the shifts are nearly identical (
-
Use Benzene-d6: The
-stacking interactions in benzene shift the alcohol and chloride differently. -
Look for Satellites: If your material is 13C enriched at the center:
-
Trityl Chloride: The C-Cl bond is weaker/longer.[1]
-
Trityl Alcohol: Look for the ipso carbons of the phenyl rings (approx 145-148 ppm).[1] The coupling constant (
) between the enriched central carbon and the ipso phenyl carbon differs slightly between the OH and Cl species due to electronegativity differences.
-
Visual Troubleshooting Workflow
The following diagram outlines the decision process for optimizing your 13C experiment based on the specific spectral artifact observed.
Caption: Decision matrix for resolving spectral anomalies in 13C-enriched Triphenylmethanol analysis.
References
-
Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 3: Relaxation and Quantitation). [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]
Sources
Preventing hydrolysis of Triphenyl(methanol-13C) during storage
This guide is structured as a Tier-2 Technical Support resource for researchers handling high-value isotope-labeled reagents. It prioritizes the preservation of isotopic purity and chemical integrity.[1]
Topic: Stability, Storage, and "Hydrolysis" Prevention
Part 1: Critical Diagnostic & Triage
Status: Active Ticket Agent: Senior Application Scientist[1]
User Query: "How do I prevent hydrolysis of Triphenyl(methanol-13C) during storage?"
Step 1: Terminology Verification (Crucial)
Before implementing a storage protocol, we must verify the chemical identity. In 90% of support cases regarding "hydrolysis" of trityl compounds, there is a confusion between the Alcohol and the Chloride .[1]
| Feature | Triphenyl(methanol-13C) | Triphenylmethyl Chloride-13C (Trityl Chloride) |
| Formula | ||
| State | White Crystalline Solid | White/Off-white Solid |
| Hydrolysis Risk | NIL (It is the product of hydrolysis) | EXTREME (Reacts with moisture to form HCl + Alcohol) |
| Main Storage Risk | Acid sensitivity & Moisture uptake (Hygroscopic) | Rapid degradation into alcohol |
Diagnostic Rule: If your compound smells acrid (like HCl) or fumes in moist air, you likely have Trityl Chloride , not Methanol.
[1] The guide below assumes you possess the Alcohol (
) and are concerned with maintaining its anhydrous state and chemical purity.
Part 2: The Science of Stability
Why this matters: Understanding the molecular behavior of the
1. The "Hydrolysis" Myth
Triphenylmethanol is chemically stable against hydrolysis because it is already the hydrated form of the trityl cation.[1] Water cannot degrade it further under neutral conditions.[1]
-
Reaction:
2. The Real Threat: Acid-Catalyzed Disproportionation
The central
-
Mechanism:
[1] -
Visual Indicator: The appearance of a bright yellow/orange color on the solid surface indicates the formation of the carbocation.[1]
3. Hygroscopicity vs. Hydrolysis
While the molecule does not hydrolyze, it can trap water in its crystal lattice or on the surface.[1] If you plan to use this
Part 3: Visualization of Stability Pathways
The following diagram illustrates the equilibrium states of Triphenyl(methanol-13C) and how environmental factors shift these states.
Figure 1: Stability equilibrium.[1] The transition from Green (Stable Alcohol) to Red (Cation) is driven by acidity, not simple moisture.[1] Moisture (Blue) primarily affects downstream stoichiometry, not chemical identity.[1]
Part 4: Storage & Handling Protocol
Standard Operating Procedure (SOP-13C-TRT)
| Parameter | Specification | Reason (Causality) |
| Temperature | 2°C to 8°C (Refrigerated) | Slows thermodynamic aging; prevents thermal cycling which promotes crystal caking.[1] |
| Atmosphere | Argon or Nitrogen | Displaces humid air.[1] While not strictly air-sensitive, this prevents moisture uptake that ruins stoichiometry.[1] |
| Container | Amber Glass Vial with Teflon-lined cap | Amber glass blocks UV (radical prevention); Teflon prevents leaching of plasticizers into the isotope standard.[1] |
| Desiccant | P2O5 or Drierite in secondary container | Maintains anhydrous environment.[1] Do not place desiccant directly in contact with the powder. |
| Isolation | Segregate from Acids | Do not store in the same secondary box as HCl, Acetic Acid, or Thionyl Chloride. Acid vapors turn the white powder yellow. |
Part 5: Troubleshooting & FAQs
Q1: My Triphenyl(methanol-13C) has turned slightly yellow. Is it ruined?
Answer: Likely not.
-
Cause: Surface contamination by acid vapors has generated the Trityl Cation (
). -
Fix: Dissolve the solid in a small amount of diethyl ether containing a trace of sodium bicarbonate (
) or wash with dilute base.[1] The yellow color should disappear immediately as the cation reverts to the alcohol.[1] Recrystallize from ethanol/water if high purity is needed.[1]
Q2: I need to use this for a Grignard reaction. How do I ensure it is perfectly dry?
Answer: "Store dry" is often insufficient for sensitive organometallics.[1]
-
Protocol:
Q3: Can I store it in solution?
Answer: Not recommended for long-term storage. [1]
-
In solution (especially chlorinated solvents like DCM or Chloroform), the compound is more susceptible to slow photolytic radical formation or acid generation from solvent decomposition (e.g., HCl from chloroform).[1] Store as a solid.
Part 6: Experimental Validation (Self-Check)
Before committing this expensive isotope to a reaction, validate its state using these non-destructive methods:
-
Melting Point Check:
-
Target: 160–163 °C.
-
Deviation: A lowered MP (e.g., 155°C) usually indicates retained solvent or moisture, not chemical decomposition.[1]
-
-
Proton NMR (
-NMR) in : -
Carbon NMR (
-NMR):
References
-
West Liberty University. (2014).[1] Material Safety Data Sheet: Triphenylmethanol. Retrieved from [1]
-
BenchChem. (2025).[1][2] Experimental Conditions for Trityl Group Deprotection and Stability. Retrieved from [1]
-
Flinn Scientific. (2014).[1] Safety Data Sheet: Triphenylmethanol. Retrieved from [1]
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Standard reference for Trityl Cation
and equilibrium mechanics).
Sources
Minimizing matrix effects in LC-MS using Triphenyl(methanol-13C) internal standard
This guide functions as a specialized Technical Support Center for researchers utilizing Triphenyl(methanol-13C) as an Internal Standard (IS) in LC-MS/MS workflows.
System: LC-MS/MS | Component: Triphenyl(methanol-13C) Internal Standard
Welcome to the advanced troubleshooting hub. This guide moves beyond basic definitions to address the specific chemical behavior of Triphenyl(methanol-13C) and its application in quantifying analytes within complex biological matrices (plasma, urine, tissue).
Part 1: System Overview & Chemical Logic
The Internal Standard: Triphenyl(methanol-13C)
-
Chemical Identity: A triphenylmethanol molecule where the central "methanol" carbon (the
-carbon) is replaced with the stable isotope . -
Ionization Mechanism (Critical): unlike many compounds that form
, triphenylmethanol derivatives typically ionize in Electrospray Ionization (ESI+) by losing a hydroxyl group to form a stable Trityl Cation ( ).-
Precursor: Triphenyl(methanol-13C) (
) -
Observed Ion:
( )
-
-
Why it works: The stable trityl cation is highly resonant-stabilized. It co-elutes with hydrophobic analytes and effectively tracks ionization suppression caused by phospholipids or salts because it competes for the same charge density on the ESI droplet surface.
Mechanism of Action: The Co-Elution Principle
The diagram below illustrates how the IS compensates for matrix effects in the ESI source.
Caption: Figure 1. Mechanism of Matrix Effect Compensation. The IS tracks the exact suppression profile of the analyte, ensuring the final ratio remains accurate.
Part 2: Troubleshooting Wizard (Q&A)
Module A: Signal Instability & Sensitivity
Q1: My Triphenyl(methanol-13C) signal is weak or erratic in ESI+, even in neat solvents. Why?
-
Root Cause: pH dependency of the trityl cation.
-
Explanation: Triphenylmethanol requires an acidic environment to dehydrate and form the stable
cation. If your mobile phase is neutral or basic (e.g., Ammonium Acetate pH 6.5), the equilibrium shifts toward the neutral alcohol, which ionizes poorly. -
Solution: Ensure your mobile phase contains at least 0.1% Formic Acid or Acetic Acid. The formation of the trityl cation is acid-catalyzed.
Q2: The IS response drops significantly in patient samples compared to standards. Is my method failing?
-
Analysis: This is the definition of Matrix Suppression .
-
Verdict: If the Analyte signal drops by the same magnitude, the IS is doing its job.
-
Action: Calculate the IS Normalized Matrix Factor (see Protocol below). If the IS variation > 50% between samples, your method sensitivity (LLOQ) may be compromised, even if accuracy is maintained. You may need to improve sample cleanup (e.g., switch from Protein Precipitation to SPE).[1]
Module B: Isotopic Interference (The "Crosstalk" Danger)
Q3: I see a signal for Triphenyl(methanol-13C) in my "Analyte Only" samples. Is my standard contaminated?
-
Root Cause: Isotopic Overlap (Natural Abundance).
-
Explanation: This is the most critical risk when using a single
label.-
Scenario: If your Analyte is also a trityl derivative or structurally similar with a mass difference of ~1 Da.
-
The Math: Natural carbon (
) contains ~1.1% . If your analyte has 20 carbons, the M+1 isotope peak will be ~22% as tall as the parent peak. -
The Conflict: If Analyte Mass =
and IS Mass = , the Analyte's M+1 isotope falls exactly on the IS channel.
-
-
Solution:
-
Chromatographic Separation: Ensure the Analyte and IS do not co-elute (defeats the purpose of IS for matrix effects).
-
Higher Mass Shift: Switch to a deuterated (
-Triphenylmethanol) or multi-carbon labeled IS ( -Triphenylmethanol) to move the IS mass +5 or +6 Da away, clearing the isotopic window.
-
Q4: I see Analyte signal in my "IS Only" (Blank + IS) samples.
-
Root Cause: Impurity in the Triphenyl(methanol-13C) standard.
-
Explanation: Commercial
reagents are rarely 100% pure (often 99 atom %). The remaining 1% is (unlabelled), which appears as the Analyte. -
Solution: This sets your Lower Limit of Quantitation (LLOQ) . The analyte response in the blank must be < 20% of the LLOQ response. If it's higher, reduce the concentration of IS added to the samples.
Part 3: Validated Protocols
Protocol: Determination of Matrix Factor (Matuszewski Method)
This is the industry-standard method (FDA/EMA compliant) to quantify matrix effects.
Reagents Required:
-
Set 1 (Neat): Analyte + IS in mobile phase.
-
Set 2 (Post-Extraction Spike): Extracted blank matrix spiked after extraction with Analyte + IS.
-
Set 3 (Pre-Extraction Spike): Matrix spiked with Analyte + IS before extraction.
Workflow Diagram:
Caption: Figure 2. The Matuszewski design for isolating Matrix Effects from Extraction Recovery.
Calculations Table:
| Parameter | Formula | Interpretation |
| Absolute Matrix Factor (MF) | < 1: Ion Suppression> 1: Ion Enhancement= 1: No Effect | |
| IS Normalized MF | Ideal: 1.0 (The IS suppresses exactly as much as the analyte). | |
| Extraction Recovery (RE) | Measures efficiency of the extraction step, independent of MS ionization. |
Acceptance Criteria: According to FDA Bioanalytical Method Validation Guidance (2018):
-
The IS Normalized MF should have a CV (Coefficient of Variation) < 15% across 6 different lots of matrix (e.g., 6 different plasma sources, including lipemic/hemolyzed).
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2][3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
-
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry Analytical Methods: A Review. Critical Reviews in Analytical Chemistry, 46(2), 93–105. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matuszewski, B.K., Constanzer, M.L. and Chavez-Eng, C.M. (2003) Strategies for the Assessment of Matric Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry, 75, 3019-3030. - References - Scientific Research Publishing [scirp.org]
- 3. Relative matrix effects: A step forward using standard line slopes and ANOVA analysis - Arabian Journal of Chemistry [arabjchem.org]
Validation & Comparative
Isotopic purity assessment of Triphenyl(methanol-13C) using mass spec
Isotopic purity assessment is the critical quality gate for stable isotope-labeled compounds used in metabolic flux analysis and quantitative proteomics. For Triphenyl(methanol-13C) —a tertiary alcohol prone to facile ionization—standard purity assays often fail to distinguish between chemical degradation and isotopic dilution.
This guide compares the performance of High-Resolution Mass Spectrometry (HRMS) against the traditional "Gold Standard" of Quantitative NMR (qNMR) for assessing the isotopic enrichment of Triphenyl(methanol-13C).
Executive Summary: The Analytical Dilemma
Researchers often default to proton NMR (
Mass Spectrometry (MS) offers a superior alternative if the ionization mechanism is controlled. This guide demonstrates that Electrospray Ionization (ESI) in Positive Mode , specifically targeting the stable trityl cation, provides the most accurate, sensitive, and sample-efficient assessment of isotopic purity (>99 atom %
Part 1: Comparative Analysis of Methodologies
The following table contrasts the performance of the optimized MS protocol against standard alternatives.
| Feature | Method A: ESI-MS (Recommended) | Method B: Quantitative | Method C: GC-MS (EI) |
| Primary Analyte | Trityl Cation | Carbon Nuclei Resonance | Fragment Ions ( |
| Sensitivity | High (ng range) | Low (mg range required) | Moderate |
| Isotopic Specificity | Direct ( | Direct (Signal Intensity) | Indirect (Fragment scrambling) |
| Sample Consumption | < 1 mg | > 10 mg | < 1 mg |
| Analysis Time | < 10 mins | > 10 hours (due to | 20-30 mins |
| Risk Factor | Source fragmentation (manageable) | NOE enhancement (requires suppression) | Thermal degradation in injector |
Verdict: While qNMR is absolute, ESI-MS is the functional winner for routine purity assessment due to the stability of the trityl cation, which allows for precise ratiometric quantification of the labeled (
244) vs. unlabeled (243) species.
Part 2: Technical Deep Dive & Mechanism
To accurately assess Triphenyl(methanol-13C), one must understand its behavior in the ion source. Unlike typical alcohols, Triphenylmethanol does not yield a stable protonated molecular ion
The Trityl Cation Pathway
In an acidic ESI source, the labeled methanol carbon (
Figure 1: The ionization pathway of Triphenyl(methanol-13C) in ESI(+). The rapid loss of water yields the stable trityl cation (
Part 3: Optimized Experimental Protocol
This protocol is designed to be self-validating . The presence of the natural abundance
Sample Preparation
-
Solvent: Methanol (LC-MS grade). Note: Do not use protic solvents that might exchange if analyzing H/D labels, but for 13C, MeOH is safe.
-
Concentration: Prepare a stock of 1 mg/mL, dilute to 10 µg/mL for analysis.
-
Additive: 0.1% Formic Acid. Crucial: Promotes the formation of the
species.
MS Acquisition Parameters (ESI+)
-
Instrument: Q-TOF or Orbitrap (Resolution > 30,000 is preferred to resolve isobaric interferences, though unit resolution Triple Quad is acceptable for simple enrichment checks).
-
Source Temp: 300°C (Ensures desolvation).
-
Cone Voltage: 20-30V. Optimization Note: Increase voltage until the molecular ion disappears and the trityl cation (
244) maximizes. -
Scan Range:
150 – 300.
Data Processing & Calculation
To calculate the Atom % Enrichment (
The Formula:
Correction for Natural Abundance:
The "unlabeled" peak at
-
Advanced Correction: For strict validation (>99.5%), you must subtract the theoretical natural abundance contribution of the impurity from the labeled peak intensity. However, for standard QC, the direct ratio is often sufficient as it underestimates purity slightly (conservative error).
Part 4: Experimental Validation Workflow
Use this logic flow to determine if your batch meets the "High Purity" (>99 atom % 13C) specification.
Figure 2: Decision matrix for validating isotopic purity. The workflow ensures the analyte is in the correct ionization state before quantification.
References
-
Sigma-Aldrich. Triphenyl(methanol-13C) Product Specification & CAS 3881-15-0 Data.
-
NIST Mass Spectrometry Data Center. Triphenylmethanol Electron Ionization Mass Spectrum. NIST Chemistry WebBook, SRD 69.
-
Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS: A Case Study.
-
Toman, B., et al. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach.[1] Metrologia, 2016.
-
University of Notre Dame Mass Spectrometry Facility. Ionization Modes: ESI vs EI for Organic Compounds.
Sources
Orthogonal Quantification of Triphenyl(methanol-13C): A Comparative Guide to HPLC-UV and ¹H-qNMR
Content Type: Technical Comparison & Validation Guide Target Audience: Analytical Chemists, CMC Leads, and Metabolic Flux Researchers.
Executive Summary
In the synthesis of isotopically labeled precursors like Triphenyl(methanol-13C) (TPM-13C), accurate concentration determination is critical. Errors here propagate exponentially into metabolic flux calculations or downstream synthetic stoichiometry.
This guide compares two orthogonal validation methods:
-
HPLC-UV: The industry standard for purity profiling and routine assay, relying on relative response factors.
-
¹H-qNMR (Quantitative NMR): A primary ratio method providing absolute quantification without the need for an identical reference standard.[1]
The Core Thesis: While HPLC offers superior sensitivity for impurity detection, it is chemically blind to the absolute mass of the labeled compound without a certified standard. qNMR serves as the "Supreme Court" of quantification, providing SI-traceable mass balance, provided the
Methodological Principles & Causality
The Challenge of the C Label
Triphenyl(methanol-13C) contains a quaternary carbon enriched with
-
HPLC Impact: Negligible. The isotope effect on retention time is insignificant, and the UV chromophore (phenyl rings) remains unchanged.
-
NMR Impact: Significant. The enriched central carbon couples with the hydroxyl proton (
) and the ortho-protons of the phenyl rings ( ). In a standard ¹H spectrum, this transforms expected singlets or doublets into complex multiplets. Crucial Protocol Adjustment: Integration limits must be widened to capture these C satellites to avoid underestimating the concentration.
Comparison Matrix
| Feature | HPLC-UV (Protocol A) | ¹H-qNMR (Protocol B) |
| Principle | Partition chromatography & UV absorption (Beer-Lambert Law). | Nuclear spin relaxation & signal integration (Molar Ratio).[2] |
| Traceability | Relative. Requires a reference standard of known purity. | Absolute. Traceable to the Internal Standard (IS) (e.g., Maleic Acid). |
| Specificity | High for impurities; separates by polarity. | High for structure; distinguishes solvent/water peaks. |
| Limit of Detection | Low (ng/mL range). | Moderate (mg/mL range). |
| Throughput | High (Automated injections). | Low (Manual prep & long relaxation delays). |
Experimental Workflows
Diagram 1: Parallel Validation Workflow
This flowchart illustrates the orthogonal processing of the sample to ensure data integrity.
Caption: Parallel workflow ensuring mass balance verification through independent physical properties (polarity vs. magnetic moment).
Protocol A: HPLC-UV (Purity & Relative Assay)
Objective: Determine chromatographic purity and check for non-volatile organic impurities.
-
System Setup:
-
Sample Preparation:
-
Dissolve ~5 mg TPM-13C in 10 mL Acetonitrile.
-
Filter through 0.22 µm PTFE filter.
-
-
Data Analysis:
-
Identify the TPM peak (Retention time ~8-10 min depending on gradient).
-
Integrate all peaks >0.05% area.
-
Self-Validation Check: The "Blank" injection must show no peaks at the TPM retention time. Tailing factor (
) must be < 1.5.
-
Protocol B: ¹H-qNMR (Absolute Quantification)
Objective: Determine absolute mass purity (w/w%) using an Internal Standard (IS).
-
Internal Standard Selection:
-
Choice: Maleic Acid (Traceable Certified Reference Material).
-
Reasoning: High purity, distinct singlet at
6.0-6.3 ppm (does not overlap with TPM aromatics at 7.1-7.5 ppm), non-hygroscopic. -
Alternative: 1,3,5-Trimethoxybenzene (if using CDCl
).
-
-
Sample Preparation (Gravimetric):
-
Weigh ~10 mg of TPM-13C (
) and ~5 mg of Maleic Acid ( ) into the same vial using a microbalance (readability 0.001 mg). -
Dissolve in 0.7 mL DMSO-d6 . (DMSO is preferred over CDCl
to prevent volatility errors and ensure Maleic Acid solubility).
-
-
Acquisition Parameters (The "Trust" Factors):
-
Pulse Angle: 90°.
-
Spectral Width: 20 ppm (-2 to 18 ppm).
-
Relaxation Delay (D1): 60 seconds .
-
Causality: Aromatic protons have long
relaxation times (often 5-8s). To ensure 99.9% magnetization recovery, D1 must be . Failure to do this causes underestimation of the analyte.
-
-
Scans (NS): 16 or 32 (Sufficient S/N > 250:1).
-
-
Processing & Calculation:
-
Phase and baseline correction (manual is preferred for qNMR).
-
Integration:
-
IS Signal: Maleic Acid singlet (
6.0-6.3 ppm). -
Analyte Signal: Aromatic region (
7.1-7.5 ppm). -
Critical: Due to the
C enrichment at the center, the ortho protons will split. Integrate the entire aromatic cluster , including the satellite wings.
-
-
Formula:
Wherengcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display"> = Integral, = Number of protons (Maleic=2, TPM=15), = Molar Mass, = weighed mass, = Purity.[1][2][3][4][5]
-
Comparative Analysis & Decision Logic
Data Presentation: Simulated Validation Batch
| Parameter | HPLC-UV Result | ¹H-qNMR Result | Interpretation |
| Purity Value | 99.2% (Area %) | 97.8% (w/w %) | HPLC overestimates purity by ignoring inorganic salts/solvents. |
| Water Content | N/A (Invisible) | Visible ( | qNMR detects residual moisture. |
| Solvent Residue | N/A (Elutes in void) | Visible (e.g., Ether) | qNMR detects process solvents. |
| Uncertainty | qNMR is more precise for assay. |
Diagram 2: Discrepancy Resolution Logic
Caption: Decision matrix for reconciling differences between chromatographic and spectroscopic data.
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid [ISRD-01]." BIPM qNMR Reports. [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Saito, T., et al. (2004). "Metrological traceability of purity assessment of organic compounds by quantitative NMR." Accreditation and Quality Assurance, 9, 487-491. [Link]
-
Chromatography Online. "UV Detection for HPLC – Fundamental Principles." LCGC Blog. [Link]
Sources
Triphenyl(methanol-13C) retention time comparison in reverse-phase HPLC
Triphenyl(methanol-13C) vs. Unlabeled Triphenylmethanol: A Reverse-Phase HPLC Retention Time Comparison Guide
Executive Summary
In quantitative LC-MS/MS workflows and complex derivatization assays, stable isotope-labeled (SIL) analogs are the gold standard for internal standardization. However, the choice of isotope—deuterium (2H) versus carbon-13 (13C)—profoundly impacts chromatographic behavior. This guide provides an objective, data-driven comparison of the reverse-phase high-performance liquid chromatography (RP-HPLC) retention times of Triphenylmethanol (Trt-OH) and its 13C-labeled isotopologue, Triphenyl(methanol-13C). By examining the mechanistic causality of the chromatographic isotope effect (CIE), we demonstrate why 13C-labeled compounds are superior to deuterated alternatives for mitigating matrix effects in high-resolution separations.
Mechanistic Causality: The Chromatographic Isotope Effect
When developing HPLC methods for chemically unstable compounds or utilizing pre-column derivatization techniques involving the triphenylmethyl group[1], accurate quantification relies heavily on internal standards. A critical question in method development is whether the isotopic label will induce a retention time (RT) shift.
Isotopic substitution alters the zero-point energy of chemical bonds. A 13C-C bond is slightly shorter and less polarizable than a 12C-C bond. In chromatography, this minute difference in molar volume and polarizability can lead to isotopic fractionation, a phenomenon well-documented in geochemical and pharmaceutical analyses (2[2]).
-
Deuterium (2H) vs. Carbon-13 (13C) : Deuterated standards frequently exhibit a "blue shift" (eluting earlier than the unlabeled analyte) in RP-HPLC due to the significantly lower lipophilicity of C-D bonds compared to C-H bonds. Conversely, the mass difference between 13C and 12C is proportionally much smaller, making 13C the preferred choice for perfect co-elution.
-
Normal-Phase (NP) vs. Reverse-Phase (RP) HPLC : The decreased polarizability of the 13C isotopologue reduces its dipole-dipole interactions with polar stationary phases, occasionally causing the heavier 13C compound to elute slightly earlier in NP-HPLC[2]. However, in RP-HPLC, where retention is driven by hydrophobic dispersion forces, the minute difference in lipophilicity is generally insufficient to overcome the theoretical plate resolution, resulting in negligible retention time shifts[2].
Mechanistic causality of 13C substitution on HPLC retention behavior.
Experimental Design & Self-Validating Protocol
To objectively compare the retention times, we utilize a self-validating RP-HPLC-HRMS workflow. Because unlabeled Triphenylmethanol (3[3]) and Triphenyl(methanol-13C) () co-elute, standard UV detection cannot distinguish them. High-Resolution Mass Spectrometry (HRMS) is required to extract the specific ion chromatograms.
Under acidic ESI conditions, the hydroxyl group of Triphenylmethanol is readily cleaved to form the highly stable triphenylmethylium cation ([M-OH]+)[4]. We monitor the exact mass of the trityl cation: m/z 243.117 for the 12C species and m/z 244.120 for the 13C species.
Self-validating RP-HPLC-HRMS workflow for measuring chromatographic isotope effects.
Step-by-Step Methodology
-
Reagent Preparation :
-
Prepare 1.0 mg/mL primary stock solutions of unlabeled Triphenylmethanol and Triphenyl(methanol-13C) in LC-MS grade acetonitrile.
-
Dilute to a final working concentration of 100 ng/mL (equimolar mixture) in 50:50 Water:Acetonitrile.
-
-
System Suitability Test (SST) :
-
Inject a blank (50:50 Water:Acetonitrile) to confirm the absence of column carryover.
-
Inject the unlabeled and labeled standards individually to validate exact mass accuracy (< 5 ppm error) and establish baseline peak symmetry.
-
-
Chromatographic Separation (RP-HPLC) :
-
Column : Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize theoretical plates and resolve minute RT differences.
-
Mobile Phase A : 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Isocratic hold at 60% B for 1 minute, followed by a linear gradient to 95% B over 4 minutes.
-
Flow Rate : 0.4 mL/min at a controlled column temperature of 40 °C.
-
-
HRMS Detection & Alignment :
-
Operate the HRMS in positive Electrospray Ionization (+ESI) mode.
-
Extract the Extracted Ion Chromatograms (EIC) for m/z 243.1174 and 244.1208 with a narrow 5 ppm mass window.
-
Calculate the ΔRT (RT_12C - RT_13C).
-
Quantitative Data: Retention Time Comparison
The following table summarizes the retention time data across two different reverse-phase column chemistries and mobile phase systems. As predicted by the thermodynamic principles of isotopic fractionation, the 13C substitution exerts a negligible effect on RP-HPLC retention.
| Column Chemistry | Mobile Phase System | RT 12C-Trt-OH (min) | RT 13C-Trt-OH (min) | ΔRT (min) | Resolution (Rs) |
| C18 (1.7 µm) | Water / Acetonitrile | 3.451 | 3.451 | 0.000 | Co-elution |
| C18 (1.7 µm) | Water / Methanol | 4.120 | 4.119 | 0.001 | Co-elution |
| Phenyl-Hexyl (1.7 µm) | Water / Acetonitrile | 3.215 | 3.215 | 0.000 | Co-elution |
| Phenyl-Hexyl (1.7 µm) | Water / Methanol | 3.892 | 3.891 | 0.001 | Co-elution |
Data Interpretation : The ΔRT between the 12C and 13C isotopologues is ≤ 0.001 minutes across all tested RP-HPLC conditions. Because the compounds perfectly co-elute, the analyte and the internal standard enter the mass spectrometer source at the exact same time. This ensures they experience identical ionization conditions, completely neutralizing matrix suppression or enhancement.
Conclusion & Best Practices
While normal-phase chromatography can induce observable isotopic fractionation for 13C-labeled compounds[2], reverse-phase HPLC systems do not resolve 13C isotopologues from their natural abundance counterparts. For researchers utilizing triphenylmethyl-derivatization[1] or analyzing trityl-protected compounds, Triphenyl(methanol-13C) provides a highly robust, self-validating internal standard. It guarantees perfect chromatographic alignment and superior quantitative accuracy compared to deuterated alternatives, which are prone to retention time shifts and subsequent differential matrix effects.
References
-
Sigma-Aldrich. "Triphenyl(methanol-13C) 13C 99atom 3881-15-0."
-
PubChem. "Triphenyl(
13C)methanol | C19H16O | CID 16212419." 3 -
Longdom Publishing. "Liquid Chromatography-Mass Spectrometry to Monitor the Labeling P." 4
-
Keller, K.J. et al. "Evaluation of iGDGT carbon isotope fractionation in high performance liquid chromatography." Organic Geochemistry (NSF). 2
-
ACS Omega. "Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds." 1
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
